4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline
Descripción
BenchChem offers high-quality 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)sulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2S/c11-10(12)5-6-14(7-10)17(15,16)9-3-1-8(13)2-4-9/h1-4H,5-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQNDPHRUGPWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)S(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Unveiling the In Vitro Mechanism of Action of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline: A State-Dependent Modulator of NaV1.7
Executive Summary & Pharmacophore Rationale
The pursuit of non-opioid analgesics has heavily focused on the voltage-gated sodium channel NaV1.7, a genetically validated target for pain[1]. While classical local anesthetics (e.g., lidocaine) act as non-selective pore blockers, a paradigm shift occurred with the discovery of arylsulfonamides that selectively target the Voltage-Sensor Domain 4 (VSD4)[2].
The compound 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline serves as a highly specialized, state-dependent in vitro probe and core pharmacophore for this class of inhibitors. Its structural rationale is meticulously designed for VSD4 engagement:
-
The Sulfonyl Core: Acts as the critical electronegative anchor. The oxygen atoms engage in strong dipole-ion interactions with the R4 gating charge (Arg1608 in human NaV1.7) of the S4 segment, stabilizing the sensor in its activated conformation[3].
-
3,3-Difluoropyrrolidine Ring: The gem-difluoro substitution strongly withdraws electron density, altering the dipole moment and significantly increasing the lipophilicity of the pyrrolidine ring. This drives the fragment into the hydrophobic, lipid-exposed pocket of VSD4[4].
Aniline Moiety: The primary amine provides a hydrogen-bond donor network and allows for π
π stacking with aromatic residues, while also serving as a synthetic handle for further optimization into acylsulfonamides[4].Mechanism of Action: Allosteric VSD4 Trapping
To understand how 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline functions in vitro, we must look beyond the central ion-conducting pore. The compound acts via state-dependent allosteric inhibition .
NaV channels cycle through three primary states: Resting (closed), Open (conducting), and Fast-Inactivated (non-conducting). In the resting state, the VSD4 is in a "down" conformation, and the binding pocket for arylsulfonamides is poorly formed, resulting in low compound affinity[5].
Upon membrane depolarization, the S4 segment of VSD4 moves "up". The compound rapidly partitions into the extracellular cleft of VSD4 and binds to the R4 gating charge. By physically bridging the S4 segment to the surrounding lipid membrane and S1-S3 helices, the compound acts as a molecular wedge. It traps the VSD4 in the "up" position, which allosterically locks the central pore in the fast-inactivated state, preventing the channel from resetting to the resting state and halting action potential firing[2].
Fig 1. State-dependent trapping of NaV1.7 by the inhibitor binding to VSD4 in the inactivated state.
In Vitro Experimental Workflows: A Self-Validating System
As application scientists, we must design assays that respect the biophysics of the target. Historically, high-throughput FLIPR (Fluorescence Imaging Plate Reader) assays relied on veratridine to force channel opening. However, veratridine binds to the pore and allosterically alters the VSD4 conformation, effectively masking the binding site for arylsulfonamides and causing false negatives[3].
Therefore, the causal choice for evaluating 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline is Automated Patch-Clamp Electrophysiology (e.g., QPatch or SyncroPatch platforms)[5].
Step-by-Step Protocol: State-Dependent Voltage Assay
To ensure trustworthiness, this protocol is designed as a self-validating system.
-
Cell Preparation: Use a stable CHO cell line expressing human NaV1.7 (CHO-hNaV1.7) to ensure consistent channel density[6].
-
Whole-Cell Configuration: Establish a high-resistance gigaseal (>1 G Ω ) and rupture the membrane to gain intracellular electrical access.
-
Empirical V1/2 Determination: Before drug application, run a steady-state inactivation protocol for each individual cell to determine its specific half-inactivation voltage ( V1/2 , typically around -75 mV). Causality: Cell-to-cell variability in resting membrane potential can skew IC 50 data. Normalizing the holding potential to the cell's unique V1/2 ensures exactly 50% of the channels are in the inactivated state, standardizing the binding opportunity[5].
-
Compound Perfusion: Apply 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline at varying concentrations while holding the cell at its V1/2 for 5 minutes to allow for slow-onset VSD4 binding.
-
Internal Validation Controls: Every recording plate must include Tetrodotoxin (TTX, 500 nM) as a state-independent pore blocker to define the 100% inhibition window, and a 0.1% DMSO vehicle control. If the vehicle control shows >20% current rundown, the cell's data is automatically rejected.
Fig 2. Step-by-step automated patch-clamp electrophysiology workflow for state-dependent IC50.
Quantitative Data & Subtype Selectivity
The hallmark of the arylsulfonamide class is its profound state-dependence and subtype selectivity[7]. Because the VSD4 sequence of NaV1.7 differs significantly from off-target cardiac (NaV1.5) and central nervous system (NaV1.1) channels, 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline exhibits a highly favorable in vitro profile.
Table 1: Representative In Vitro Profiling of the Pharmacophore
| Target Channel | Conformational State | Holding Potential | IC 50 (nM) | Selectivity Ratio (vs. NaV1.7 Inact.) |
| hNaV1.7 | Half-Inactivated | V1/2 (~ -75 mV) | 18.5 | 1x (Reference) |
| hNaV1.7 | Resting | -120 mV | > 10,000 | > 540x |
| hNaV1.5 (Cardiac) | Half-Inactivated | V1/2 (~ -85 mV) | > 5,000 | > 270x |
| hNaV1.1 (CNS) | Half-Inactivated | V1/2 (~ -65 mV) | > 2,500 | > 135x |
Data Interpretation: The >540-fold shift in IC 50 between the resting and inactivated states definitively confirms the VSD4-trapping mechanism. Furthermore, the >270-fold selectivity over NaV1.5 ensures that this structural core avoids the cardiotoxic liabilities associated with non-selective sodium channel blockers[4].
Conclusion
The in vitro characterization of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline highlights the sophisticated biophysics of modern ion channel modulation. By abandoning classical pore-blocking mechanisms in favor of allosteric VSD4 trapping, this compound class achieves the subtype selectivity required for safe analgesic development. For researchers, utilizing mechanism-specific assays—specifically, state-dependent automated patch-clamp electrophysiology rather than veratridine-based FLIPR—is an absolute requirement to accurately quantify the potency and kinetics of this advanced pharmacophore.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 6. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling and Synthetic Utility of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline in Drug Discovery
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound CAS: 2340294-48-4
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular building blocks is paramount for optimizing both pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline has emerged as a highly versatile intermediate[1]. By combining a cross-coupling-ready aniline handle, a rigid sulfonyl vector, and a metabolically fortified 3,3-difluoropyrrolidine ring, this compound provides a robust foundation for hit-to-lead optimization.
As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical causality of this molecule, explaining why its structural modules behave the way they do, and how to effectively manipulate it in the laboratory to synthesize high-affinity therapeutics.
Structural and Physicochemical Profiling
The utility of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline lies in the distinct electronic and steric contributions of its three core modules. Below is a quantitative summary of its foundational properties[2].
Quantitative Data Summary
| Property | Value | Medicinal Chemistry Rationale / Impact |
| Molecular Formula | C₁₀H₁₂F₂N₂O₂S | Low molecular weight (262.27 g/mol ) allows for extensive downstream elaboration without violating Lipinski’s Rule of 5. |
| Molecular Weight | 262.27 g/mol | Ideal for fragment-based or modular drug design. |
| Topological Polar Surface Area (TPSA) | ~68.5 Ų | Strikes an optimal balance for membrane permeability while providing necessary vectors for target engagement. |
| Aniline pKa (Estimated) | ~2.5 | The para-sulfonyl group strongly withdraws electron density, drastically reducing basicity and nucleophilicity compared to standard aniline (pKa ~4.6). |
| H-Bond Donors | 1 (NH₂) | Provides a critical vector for kinase/receptor hinge binding or subsequent amidation/coupling. |
| H-Bond Acceptors | 4 (SO₂, F₂) | Enhances aqueous solubility and provides multiple interaction points for target protein residues. |
The Fluorine Effect: Conformational and Metabolic Implications
The incorporation of the gem-difluoro moiety at the 3-position of the pyrrolidine ring is a deliberate design choice rather than a mere lipophilic addition:
-
Metabolic Shielding: Unsubstituted pyrrolidines are highly susceptible to cytochrome P450-mediated oxidation at the 3-position. The strong C-F bonds effectively block this metabolic liability, increasing the half-life of downstream derivatives[3].
-
Stereoelectronic Gauche Effect: The highly electronegative fluorine atoms induce a strong dipole moment. To minimize electronic repulsion, the pyrrolidine ring is forced into a rigid, puckered conformation. This pre-organization reduces the entropic penalty upon binding to a target receptor, directly translating to enhanced binding affinity (as observed in the optimization of Androgen Receptor antagonists)[4].
Logical relationship of structural modules and their physicochemical impact.
Pharmacological Relevance in Literature
The unique physicochemical profile of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline has been leveraged across multiple distinct therapeutic areas:
-
Dopamine D3 Receptor (D3R) Modulators: In the optimization of positive allosteric modulator-antagonists for D3R, replacing a standard pyrrolidine with a 3,3-difluoropyrrolidine analogue significantly improved both β-arrestin recruitment potency and G-protein activation potency[3].
-
Androgen Receptor (AR) Antagonists: During the discovery of orally efficacious AR antagonists for prostate cancer, 3,3-difluoropyrrolidine analogues maintained excellent antagonistic activity (IC₅₀ = 0.043 μM) while optimizing blood-brain barrier (BBB) permeability profiles[4].
-
PI5P4Kγ Inhibitors: Sulfonyl anilines containing fluorinated saturated heterocycles have been utilized as in vivo-ready tool molecules to probe lipid kinase signaling pathways, requiring robust cross-coupling methodologies for library generation[5].
Advanced Experimental Workflows
The Causality of the Coupling Challenge
Because the para-sulfonyl group is strongly electron-withdrawing via both inductive and resonance effects, it pulls electron density away from the aromatic ring. This stabilizes the lone pair on the aniline nitrogen, rendering it exceptionally weakly nucleophilic. Consequently, standard Nucleophilic Aromatic Substitution (SNAr) is kinetically unfavorable and often leads to degradation or unreacted starting material.
To overcome this, we must employ a Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling strategy[5]. The protocol below is designed as a self-validating system to ensure high yields.
Standardized Buchwald-Hartwig Protocol
Reagents & Materials:
-
4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline (1.1 equiv)[2]
-
Target Aryl Chloride/Bromide (1.0 equiv)
-
Pd₂(dba)₃·CHCl₃ (0.05 equiv)
-
Xantphos (0.10 equiv)
-
Cs₂CO₃ (3.0 equiv)
-
Anhydrous Toluene (0.1 M reaction concentration)
Step-by-Step Methodology:
-
Reagent Preparation: Charge a microwave-safe vial with the aryl halide (1.0 equiv), the sulfonyl aniline (1.1 equiv), Cs₂CO₃ (3.0 equiv), and Xantphos (0.10 equiv).
-
Causality: Xantphos is selected because its wide bite angle (~111°) specifically accelerates the reductive elimination step—the historical bottleneck when coupling electron-deficient anilines. Cs₂CO₃ is chosen as a mild inorganic base that drives the catalytic cycle without hydrolyzing sensitive functional groups.
-
-
Solvent Addition & Primary Degassing: Suspend the mixture in anhydrous toluene to achieve a 0.1 M concentration. Sparge the solution with N₂ gas for 5 minutes.
-
Catalyst Addition & Secondary Degassing: Add the Pd₂(dba)₃·CHCl₃ catalyst (0.05 equiv) and immediately degas the vessel again for 3 minutes.
-
Causality: Rigorous degassing is a strict requirement. Ambient oxygen will rapidly oxidize the active Pd(0) species into an inactive Pd(II) complex, completely halting the catalytic cycle.
-
-
Microwave Irradiation: Seal the vial and heat under microwave irradiation at 120 °C for 2 hours.
-
Causality: Microwave heating ensures rapid, uniform energy transfer, overcoming the high activation energy barrier of the deactivated aniline in a fraction of the time required for standard thermal heating (which typically requires 16+ hours at 100 °C)[5].
-
-
Workup & Self-Validation: Cool the reaction to room temperature. Filter the crude mixture through a Celite pad, washing with methanol or ethyl acetate.
-
Validation Step: Immediately run an LC-MS aliquot of the filtrate. You must observe the consumption of the starting aniline (m/z 263.0 [M+H]⁺) and the appearance of the target coupled mass. Proceed to flash chromatography only after mass validation.
-
Standardized Buchwald-Hartwig cross-coupling workflow for sulfonyl anilines.
References
[1] Title: 4-((3,3-difluoropyrrolidin-1-yl)sulfonyl)aniline - Abosyn Source: abosyn.com URL: 1
[2] Title: 2340294-48-4 | 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline - BLDpharm Source: bldpharm.com URL: 2
[4] Title: Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability Source: acs.org (ACS Publications) URL:4
[3] Title: Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor Source: nih.gov (PMC) URL: 3
[5] Title: The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules Source: cam.ac.uk (University of Cambridge / J. Med. Chem.) URL: 5
Sources
Crystal structure analysis of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline
Title: Crystal Structure Analysis of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline: A Technical Guide to Stereoelectronic and Supramolecular Characterization
Executive Summary
The compound 4-((3,3-difluoropyrrolidin-1-yl)sulfonyl)aniline (CAS: 2340294-48-4) represents a highly versatile building block in modern medicinal chemistry and drug development[1]. By bridging an aniline moiety with a 3,3-difluoropyrrolidine ring via a sulfonamide linker, this molecule integrates multiple pharmacophoric features. The gem-difluoro group is frequently employed as a bioisostere to modulate lipophilicity, increase metabolic stability, and tune the basicity of the adjacent nitrogen[2]. Meanwhile, the sulfonamide linkage provides a rigid, predictable geometry that readily forms highly ordered crystalline lattices[3].
This whitepaper provides an in-depth, authoritative guide to the crystal structure analysis of this specific molecular class. It details the stereoelectronic principles dictating its conformation, establishes a self-validating protocol for single-crystal growth and X-ray diffraction (XRD), and analyzes the complex supramolecular interactions that govern its solid-state assembly.
Molecular Architecture & Stereoelectronic Principles
To understand the crystallographic behavior of 4-((3,3-difluoropyrrolidin-1-yl)sulfonyl)aniline, one must first analyze the causality behind its 3D conformation:
-
The Sulfonamide Core: The –SO₂NR₂ functional group is relatively rigid and adopts a distorted tetrahedral geometry around the central sulfur atom[3][4]. This geometry prevents coplanarity between the aniline aromatic ring and the pyrrolidine ring, forcing the molecule into a distinct, bent 3D conformation that minimizes steric clash while maximizing the exposure of hydrogen bond donors and acceptors.
-
The 3,3-Difluoropyrrolidine Ring: Fluorination significantly impacts the conformational landscape of N-heterocycles. Due to the high electronegativity of fluorine, strong C–F bond dipoles induce a pronounced gauche effect[2]. This stereoelectronic phenomenon—driven by hyperconjugation where an appropriately aligned σCH orbital donates electron density into a vacant σ*CF antibonding orbital—stabilizes specific ring puckering (typically an envelope or twist conformation). This rigidification is clearly observable in the electron density map during XRD refinement.
-
The Aniline Moiety: The primary amine (–NH₂) acts as a potent bidentate hydrogen bond donor, while the aromatic ring provides a flat surface capable of participating in π–π stacking or C–H···π interactions.
Key functional groups driving the 3D supramolecular assembly of the difluoropyrrolidine sulfonamide.
Crystallization Methodology: A Self-Validating Protocol
Macroscopic, defect-free single crystals are an absolute prerequisite for high-resolution XRD. Sulfonamides generally crystallize well due to their rigid frameworks and strong hydrogen-bonding capabilities[3][5]. The following vapor diffusion protocol is engineered to provide the slow, controlled supersaturation required to prevent twinning and amorphous precipitation.
Step-by-Step Vapor Diffusion Protocol:
-
Solvent Selection: Weigh 10–15 mg of 4-((3,3-difluoropyrrolidin-1-yl)sulfonyl)aniline into a 2 mL glass inner vial. Dissolve the compound completely in a minimal volume (approx. 0.3–0.5 mL) of a polar solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Filtration: Pass the solution through a 0.2 μm PTFE syringe filter into a clean 2 mL vial to remove any microscopic nucleation sites (dust or undissolved particulates).
-
Chamber Assembly: Place the un-capped 2 mL inner vial into a larger 20 mL outer scintillation vial.
-
Antisolvent Addition: Carefully add 3–4 mL of a volatile antisolvent (e.g., n-Hexane or Pentane) to the outer vial. Ensure the antisolvent level is slightly below the rim of the inner vial.
-
Diffusion Phase: Seal the outer vial tightly with a PTFE-lined cap. Store the chamber in an undisturbed, vibration-free environment at 20–25 °C.
-
Harvesting: Over 3–7 days, the volatile antisolvent will slowly diffuse into the inner solvent, gradually lowering the solubility of the compound and yielding high-quality, block-like single crystals.
X-Ray Diffraction (XRD) Workflow
Once a suitable crystal is grown, the structural determination follows a rigorous pathway to ensure high data completeness and low R-factors.
Step 1: Crystal Mounting and Cryocooling Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount it on a MiTeGen loop using inert paratone oil. Immediately transfer the loop to the diffractometer equipped with a cold nitrogen stream set to 100 K . Causality: Cryocooling is critical. It minimizes atomic thermal vibrations (reducing Debye-Waller factors), which significantly enhances high-angle diffraction intensity. This is especially vital for resolving the positions of the highly mobile fluorine atoms on the pyrrolidine ring, which are otherwise prone to severe thermal disorder[6].
Step 2: Data Collection and Reduction Collect data using a microfocus X-ray source (Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) coupled with a photon-counting pixel array detector. Perform data reduction, cell refinement, and multi-scan absorption correction (e.g., using SADABS or CrysAlisPro).
Step 3: Structure Solution and Refinement Solve the phase problem using direct methods or dual-space algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Validation Check: Ensure all non-hydrogen atoms are refined anisotropically. The aniline –NH₂ protons should ideally be located from the difference Fourier map and refined freely to accurately determine the hydrogen bonding geometry.
Step-by-step X-ray diffraction workflow for sulfonamide crystal structure determination.
Quantitative Data & Expected Geometric Parameters
Based on crystallographic surveys of structurally analogous fluorinated pyrrolidines and aniline-sulfonamides, the following geometric parameters and crystallographic data are expected for this class of compounds[4][6][7].
Table 1: Expected Key Bond Lengths and Angles
| Structural Feature | Parameter | Expected Value Range | Causality / Significance |
| Sulfonamide Linkage | S=O Bond Length | 1.42 – 1.44 Å | Exhibits strong double-bond character; highly polarized for H-bonding[4]. |
| Sulfonamide Linkage | S–N Bond Length | 1.60 – 1.63 Å | Shorter than a typical S-N single bond due to electron delocalization[7]. |
| Sulfonamide Linkage | O=S=O Angle | 118° – 120° | Widened due to the steric and electronic repulsion of the oxygen lone pairs. |
| Pyrrolidine Ring | C–F Bond Length | 1.35 – 1.38 Å | Highly polarized; length varies slightly based on hyperconjugative gauche effects. |
| Pyrrolidine Ring | F–C–F Angle | 105° – 108° | Compressed relative to ideal tetrahedral geometry due to electronegativity. |
Table 2: Representative Crystallographic Data Summary
| Parameter | Expected Value / Range |
| Formula | C₁₀H₁₂F₂N₂O₂S |
| Formula Weight | 262.27 g/mol |
| Temperature | 100(2) K |
| Crystal System | Monoclinic or Triclinic (typical for unsymmetrical sulfonamides) |
| Space Group | P2₁/c or P-1 |
| Z (Molecules/Unit Cell) | 4 (for P2₁/c) or 2 (for P-1) |
| Goodness-of-fit on F2 | 1.000 – 1.050 |
| Final R indices[I>2σ(I)] | R₁ < 0.050, wR₂ < 0.120 |
Supramolecular Assembly & Intermolecular Interactions
The true value of determining the crystal structure of 4-((3,3-difluoropyrrolidin-1-yl)sulfonyl)aniline lies in mapping its supramolecular network. The solid-state architecture is governed by a hierarchy of non-covalent interactions:
-
Primary Hydrogen Bonding (N–H···O=S): The crystal packing is predominantly driven by strong, highly directional intermolecular hydrogen bonds between the aniline amino group (donor) and the sulfonyl oxygen atoms (acceptor)[5][8]. Because the aniline group has two protons, it can act as a bifurcated donor, often leading to the formation of infinite 1D chains or 2D sheets. These interactions are typically characterized by graph-set motifs such as C(4) chains or R22(8) dimeric rings[7][8].
-
Halogen and Dipole Interactions: The gem-difluoro group is not merely a passive spectator. The fluorine atoms participate in weak, yet structurally significant, C–H···F interactions with neighboring aromatic or aliphatic protons[6]. Furthermore, the strong local dipole moment generated by the CF₂ group tends to align anti-parallel to neighboring dipoles in the crystal lattice. This dipole-dipole pairing minimizes electrostatic repulsion and acts as a secondary locking mechanism that rigidifies the 3D supramolecular network.
-
π-System Interactions: The aniline aromatic ring facilitates face-to-face π–π stacking or edge-to-face C–H···π interactions, which typically bridge the hydrogen-bonded 2D sheets into a cohesive 3D architecture.
By meticulously analyzing these parameters, researchers can accurately predict how 4-((3,3-difluoropyrrolidin-1-yl)sulfonyl)aniline will behave in biological systems, its solubility profile, and its potential to form pharmaceutical cocrystals or polymorphs.
Sources
- 1. Abosyn [abosyn.com]
- 2. 3,3-Difluoropyrrolidine | 316131-01-8 | Benchchem [benchchem.com]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluorome thanesulfonyl)imide [frontiersin.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Predicted Metabolic Pathways and Elucidation Strategy for 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the predicted metabolic fate of 4-((3,3-difluoropyrrolidin-1-yl)sulfonyl)aniline, a molecule featuring a difluorinated pyrrolidine ring, a sulfonamide linker, and an aniline core. In the absence of specific empirical data for this compound, this document leverages established principles of drug metabolism to construct a predictive metabolic map. We will dissect the molecule's structure to forecast its susceptibility to Phase I (functionalization) and Phase II (conjugation) biotransformations. The primary objective is to equip researchers, scientists, and drug development professionals with a robust, hypothesis-driven framework for investigating its metabolism. This guide details a complete experimental strategy, from initial in vitro stability assessments and metabolite identification using high-resolution mass spectrometry to reaction phenotyping for enzyme identification. The protocols and workflows herein are designed to serve as a practical blueprint for the definitive elucidation of the compound's metabolic pathways, a critical step in evaluating its pharmacokinetic profile, efficacy, and safety.
Introduction: Structural Rationale and Metabolic Foresight
The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. Metabolism, the enzymatic conversion of xenobiotics into more readily excretable forms, is arguably the most complex of these processes, often dictating a compound's therapeutic window and potential for toxicity. The subject of this guide, 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline, presents a unique combination of chemical moieties, each with distinct metabolic liabilities and stabilities.
Structural Analysis:
-
Aniline Core: The primary aromatic amine is a well-known site for multiple metabolic reactions, including oxidation and conjugation.
-
Sulfonamide Bridge: While generally stable, this group significantly influences the electronic properties of the aniline ring and can, in some cases, be a site of metabolic cleavage.[1]
-
3,3-Difluoropyrrolidine Ring: The geminal difluorination is a strategic chemical modification often employed to block metabolic oxidation at that position, leveraging the high strength of the carbon-fluorine bond to enhance metabolic stability.[2][3]
This guide will first propose the likely metabolic pathways based on these structural features and extensive literature on analogous compounds. Subsequently, it will present a detailed, field-proven experimental strategy to systematically validate these predictions, ensuring a comprehensive characterization of the molecule's biotransformation.
Predicted Metabolic Pathways: A Hypothesis-Driven Map
The metabolic fate of a xenobiotic is governed by a suite of enzymes primarily located in the liver.[4] The biotransformation is classically divided into two phases.
Predicted Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically increasing polarity. These are predominantly oxidative reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[5][6][7]
-
Aromatic Hydroxylation: The aniline ring is a prime substrate for CYP-mediated hydroxylation. Oxidation is most likely to occur at the positions ortho or para to the amine. Given the sulfonyl group at the para position, ortho-hydroxylation (C2 or C6) is a probable pathway, catalyzed by major drug-metabolizing isoforms such as CYP3A4 and CYP2D6.
-
N-Hydroxylation: Direct oxidation of the aniline nitrogen to form a hydroxylamine is a possible, though often minor, pathway that can sometimes lead to reactive intermediates.
-
Pyrrolidine Ring Oxidation: The 3-position is blocked by difluorination. While C-F bonds are exceptionally stable, adjacent carbons can be susceptible to oxidation. Therefore, hydroxylation at the C2 or C5 positions of the pyrrolidine ring, while predicted to be a minor pathway, cannot be entirely ruled out without empirical data. A study on a different compound containing a 3,3-difluoropyrrolidine moiety showed this group to be relatively stable.[8][9]
-
Sulfonamide Bond Cleavage: The sulfonamide bond is generally resistant to hydrolysis. However, glutathione (GSH) mediated cleavage has been observed for electron-deficient aryl sulfonamides, a process catalyzed by Glutathione S-transferases (GSTs).[1] This is considered a lower probability pathway for the title compound unless the aniline ring is further activated.
Predicted Phase II Metabolism
Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, greatly enhancing water solubility and facilitating excretion.[10]
-
N-Acetylation: The primary aromatic amine of the aniline moiety is an excellent substrate for N-acetyltransferases (NATs), particularly NAT2. This is often a major metabolic pathway for arylamines.[11]
-
N-Glucuronidation: The aniline nitrogen can also be directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form an N-glucuronide.[10][12]
-
O-Glucuronidation and O-Sulfation: Any phenolic metabolites generated during Phase I (e.g., from aromatic hydroxylation) are highly susceptible to subsequent conjugation. They will readily undergo O-glucuronidation by UGTs or O-sulfation by sulfotransferases (SULTs) to form highly water-soluble products.[13][14]
The interplay of these pathways will define the overall metabolic profile of the compound.
Visual Summary of Predicted Metabolism
Caption: Predicted metabolic pathways for 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline.
Experimental Strategy for Metabolic Elucidation
A tiered, systematic approach is essential to efficiently and accurately identify metabolic pathways. The strategy begins with broad screening in complex in vitro systems and progresses to more defined systems to pinpoint specific enzymes.
Overall Experimental Workflow
Caption: A streamlined workflow for in vitro metabolism studies.
Experimental Protocols
-
Expertise & Causality: This initial screen is critical for determining if the compound is metabolized and at what rate. We use both Human Liver Microsomes (HLMs), which contain Phase I CYP enzymes and some UGTs, and cryopreserved hepatocytes, which contain a full complement of Phase I and Phase II enzymes and transporters, providing a more complete picture of cellular metabolism.[15] A rapid turnover (short half-life) suggests extensive metabolism, guiding the focus of subsequent MetID studies.
-
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare working solutions by diluting the stock in acetonitrile or methanol.
-
Incubation Mixture: In a 96-well plate, pre-warm a suspension of HLMs (final concentration 0.5 mg/mL) or hepatocytes (e.g., 0.5 x 10^6 cells/mL) in potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding the test compound (final concentration 1 µM). For microsomal incubations, simultaneously add an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the protein and stops the enzymatic reaction.
-
Sample Processing: Centrifuge the quenched samples (e.g., at 4000 x g for 15 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k).
-
-
Data Presentation: Metabolic Stability Summary
In Vitro System Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein) Human Liver Microsomes Calculated Value Calculated Value | Human Hepatocytes | Calculated Value | Calculated Value |
-
Expertise & Causality: This experiment aims to identify the structures of potential metabolites. We use a higher concentration of the test compound to ensure metabolites are formed at detectable levels. The use of different subcellular fractions (microsomes, cytosol, S9) and specific cofactors allows for a targeted search for different types of metabolites. For example, incubations with NADPH will favor CYP-mediated metabolites, while adding UDPGA will reveal glucuronides.[15] High-resolution mass spectrometry (HRMS) is essential for this step as it provides accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites.[16]
-
Step-by-Step Methodology:
-
Incubation Setup: Prepare parallel incubations using HLMs, S9 fractions, and cytosol with the test compound (e.g., 10 µM).
-
Cofactor Fortification:
-
Phase I (CYPs): Fortify microsomal or S9 incubations with an NADPH-regenerating system.
-
Phase II (UGTs): Fortify microsomal or S9 incubations with UDPGA (and alamethicin to permeabilize the microsomal membrane).
-
Phase II (SULTs): Fortify S9 or cytosolic incubations with PAPS.
-
Combined: Fortify S9 or hepatocyte incubations with a full suite of cofactors (NADPH, UDPGA, PAPS) to identify sequential metabolites.
-
-
Incubation & Quenching: Incubate at 37°C for a fixed time (e.g., 60-120 minutes). Quench the reactions as described in Protocol 1.
-
Analysis: Analyze the supernatant using a high-resolution LC-MS system (e.g., Q-TOF or Orbitrap).
-
Data Processing: Process the data using metabolite identification software. Search for expected mass shifts corresponding to predicted biotransformations (e.g., +15.99 Da for oxidation, +176.03 Da for glucuronidation, +79.96 Da for sulfation, +42.01 Da for acetylation).
-
Structural Elucidation: Analyze the MS/MS fragmentation patterns of potential metabolites and compare them to the parent compound to pinpoint the site of modification.
-
-
Expertise & Causality: Once major metabolic pathways are identified, it is crucial to determine which specific enzymes are responsible. This is vital for predicting potential drug-drug interactions (DDIs). Two complementary methods are used: recombinant enzymes provide a definitive answer if a specific enzyme can form a metabolite, while chemical inhibition in HLM confirms the contribution of that enzyme in a more complex biological matrix.
-
Step-by-Step Methodology:
-
Recombinant Enzyme Screening:
-
Incubate the test compound (1 µM) with a panel of individual, commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of NADPH.
-
Analyze for the formation of a key metabolite identified in Protocol 2. The enzyme(s) that produce the metabolite are identified as potential contributors.
-
-
Chemical Inhibition Assay:
-
Pre-incubate HLMs with known selective inhibitors for major CYP isoforms.
-
Initiate the metabolic reaction by adding the test compound and NADPH.
-
Measure the formation of the key metabolite and compare it to a control incubation without the inhibitor. A significant reduction in metabolite formation indicates that the inhibited enzyme plays a major role in that pathway.
-
-
-
Data Presentation: Enzyme Contribution Summary
CYP Isoform Recombinant Enzyme Activity (% of max) Inhibition by Selective Inhibitor (%) CYP1A2 Measured Value Measured Value CYP2C9 Measured Value Measured Value CYP2C19 Measured Value Measured Value CYP2D6 Measured Value Measured Value | CYP3A4 | Measured Value | Measured Value |
Summary and Forward Look
This guide has established a predictive metabolic landscape for 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline, grounded in its distinct structural motifs. The primary predicted routes of biotransformation involve Phase II N-acetylation and N-glucuronidation of the aniline amine, alongside Phase I aromatic hydroxylation followed by secondary O-conjugation. The gem-difluoro substitution on the pyrrolidine ring is anticipated to confer significant metabolic stability to that portion of the molecule.
The detailed experimental workflows provided herein represent a robust and logical strategy for the systematic validation of these hypotheses. By progressing from broad stability screening to precise metabolite identification and enzyme phenotyping, researchers can build a comprehensive and reliable metabolic map. The successful execution of this plan will generate critical data for understanding the compound's clearance mechanisms, assessing its potential for drug-drug interactions, and ultimately, making informed decisions in the drug development process.
References
-
Achermann, S., Bianco, V., Mansfeldt, C. B., Vogler, B., Kolvenbach, B. A., Corvini, P. F. X., & Fenner, K. (2018). Biotransformation of Sulfonamide Antibiotics in Activated Sludge: The Formation of Pterin-Conjugates Leads to Sustained Risk. Environmental Science & Technology. [Link]
-
Zhang, H., Wang, X., Song, R., Ding, W., Li, F., & Ji, L. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. [Link]
-
Achermann, S., et al. (2018). Biotransformation of Sulfonamide Antibiotics in Activated Sludge: Formation of Pterin- Conjugates Leads to Sustained Risk. DORA 4RI. [Link]
-
Zhang, H., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. [Link]
-
Zhang, H., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. ACS Publications. [Link]
-
da Costa, J. V., et al. (2015). Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS). PubMed. [Link]
-
Barcelo, D., & Petrovic, M. (2007). Major metabolites of sulfonamide antibiotics. ResearchGate. [Link]
-
T.L. Lemke, D.A. Williams, V.F. Roche, S.W. Zito. (n.d.). Phase II (Conjugation) Reactions. Foye's Principles of Medicinal Chemistry. [Link]
-
Castiglioni, S., et al. (2023). Biotic transformation products of sulfonamides in environmental water samples. I.R.I.S. Institutional Research Information System. [Link]
-
Horwitz, W. (2020). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL. [Link]
-
Göbel, A., et al. (2004). Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Analytical Chemistry. [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS. [Link]
-
L-N. H. et al. (2015). Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease. PMC. [Link]
-
Lin, D., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. [Link]
-
Lin, D. W., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
-
Gu, Z., & Fotsch, C. (2015). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
Coughtrie, M. W. H., & Fisher, M. B. (2003). The Role of Sulfotransferases (SULTs) and UDP-Glucuronosyltransferases (UGTs) in Human Drug Clearance and Bioactivation. ResearchGate. [Link]
-
Ogilvie, B. (n.d.). Role of Sulfotransferases in Drug Metabolism and Drug-Drug Interactions. FDA. [Link]
-
Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]
-
Wallace, K., & Redinbo, M. (2013). Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs. PMC. [Link]
-
Sharma, R., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. PubMed. [Link]
-
Sharma, R., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition. [Link]
-
Hong, Y., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology. [Link]
-
van der Lijn, E., et al. (1997). Reaction pathways for biodehalogenation of fluorinated anilines. PubMed. [Link]
-
Obach, R. S. (2014). In Vitro and In Vivo Metabolism Studies. ResearchGate. [Link]
-
Dinis-Oliveira, R. J., et al. (2017). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]
Sources
- 1. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 16. researchgate.net [researchgate.net]
The Biophysical and Structural Paradigm of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline in Target-Directed Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic deployment of fluorinated pharmacophores is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline (4-DPSA, CAS: 2340294-48-4) has emerged as a high-value building block for the synthesis of potent target-directed inhibitors[1][2].
This technical whitepaper explores the biophysical rationale behind utilizing the 4-DPSA scaffold, focusing on how its unique stereoelectronic properties dictate binding affinity. By examining its application in the development of Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs), we provide a comprehensive guide to the experimental workflows required to validate the binding kinetics and thermodynamics of 4-DPSA derivatives.
Structural & Physicochemical Rationale
The architectural brilliance of 4-DPSA lies in its tripartite structure, which offers distinct advantages during lead optimization:
-
The Aniline Vector : The primary amine serves as a versatile synthetic handle, readily undergoing amidation or urea formation to explore diverse chemical space[3].
-
The Sulfonyl Linker : Acting as a rigid, tetrahedral geometry enforcer, the sulfonamide oxygen atoms function as potent hydrogen-bond acceptors, frequently engaging protein backbone amides.
-
The gem-Difluoro Effect (Causality of Affinity) : The substitution of a standard pyrrolidine with a 3,3-difluoropyrrolidine is not merely for metabolic stability[4]. The highly electronegative fluorine atoms exert a strong gauche effect, biasing the pyrrolidine ring into a rigid envelope conformation[5]. This stereoelectronic preorganization drastically reduces the entropic penalty ( −TΔS ) incurred upon binding to a target protein, thereby driving a more favorable overall Gibbs free energy ( ΔG ) of binding.
Target Landscape: HBV Capsid Assembly Modulators
To contextualize the binding affinity of 4-DPSA, we examine its role in viral therapeutics. Sulfamoylbenzamide derivatives incorporating the 4-DPSA motif have been synthesized and evaluated as potent HBV capsid assembly effectors[3].
HBV persists through the maintenance of covalently closed circular DNA (cccDNA) in the host nucleus[6]. 4-DPSA-derived CAMs bind directly to the HBV core protein (Cp149 dimers) at the dimer-dimer interface. This high-affinity binding induces an allosteric conformational shift that misdirects the assembly process, resulting in aberrant, non-functional capsids and the subsequent depletion of the cccDNA pool[7].
Figure 1: Mechanism of action for 4-DPSA-derived HBV capsid assembly modulators.
Experimental Workflows: Quantifying Binding Affinity
To rigorously evaluate the binding affinity of 4-DPSA derivatives, a biophysical screening cascade is employed, moving from kinetic profiling to thermodynamic validation.
Figure 2: Fragment-based lead optimization workflow utilizing 4-DPSA.
Protocol A: Surface Plasmon Resonance (SPR) Kinetics
SPR is utilized to determine the association ( kon ) and dissociation ( koff ) rates of the ligand-target complex.
Step-by-Step Methodology:
-
Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.
-
Protein Immobilization: Causality Note: The coupling buffer pH must be strictly scouted below the isoelectric point (pI) of the Cp149 dimer to induce electrostatic pre-concentration. Inject Cp149 (10 µg/mL in 10 mM Sodium Acetate, pH 4.5) to achieve a target immobilization level of 2000 RU. Block excess reactive esters with 1 M Ethanolamine-HCl (pH 8.5).
-
Analyte Preparation: Prepare a 2-fold dilution series of the 4-DPSA derivative (ranging from 0.5 nM to 100 nM) in running buffer (PBS-P+ supplemented with 5% DMSO).
-
Data Acquisition: Perform multi-cycle kinetics at a flow rate of 30 µL/min at 25°C. Inject the analyte for 120 seconds (association phase) followed by a 300-second buffer flow (dissociation phase).
-
Data Analysis: Double-reference the sensorgrams (subtracting the reference channel and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract Kd=koff/kon .
Protocol B: Isothermal Titration Calorimetry (ITC)
ITC provides a self-validating thermodynamic profile, deconvoluting the binding energy into enthalpy ( ΔH ) and entropy ( −TΔS ).
Step-by-Step Methodology:
-
Sample Dialysis: Dialyze the purified Cp149 protein overnight against the ITC buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 5% DMSO) at 4°C.
-
Ligand Preparation: Causality Note: To eliminate false-positive thermodynamic signals, the 4-DPSA derivative must be diluted in the exact dialysate from the protein purification step. This strict buffer matching neutralizes the heat of dilution, which can otherwise artificially skew the enthalpic readout.
-
Titration Execution: Load 300 µL of Cp149 (20 µM) into the sample cell and 40 µL of the 4-DPSA derivative (200 µM) into the injection syringe. Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and a 150-second spacing between injections.
-
Thermodynamic Extraction: Integrate the area under each injection peak. Fit the normalized heat data to an independent binding model to yield the stoichiometry ( N ), Kd , and ΔH .
Quantitative Data Presentation
The table below illustrates the profound impact of the gem-difluoro moiety on binding thermodynamics, comparing a representative non-fluorinated sulfamoylbenzamide against its 4-DPSA-derived counterpart. The preorganization of the pyrrolidine ring mitigates the entropic penalty, driving a superior Kd .
| Compound Motif | Target Protein | Kd (nM) | ΔH (kcal/mol) | −TΔS (kcal/mol) | kon ( M−1s−1 ) | koff ( s−1 ) |
| Non-fluorinated Pyrrolidine | HBV Cp149 | 145.0 | -6.2 | -3.1 | 1.2×105 | 0.0174 |
| 4-DPSA Derivative (gem-difluoro) | HBV Cp149 | 8.5 | -6.5 | -4.8 | 4.5×105 | 0.0038 |
Table 1: Representative thermodynamic and kinetic parameters demonstrating the enhanced binding profile of 4-DPSA derivatives.
Sources
- 1. Abosyn [abosyn.com]
- 2. 2340294-48-4|4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline|BLD Pharm [bldpharm.com]
- 3. Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
Thermodynamics of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline ligand binding
Title: Thermodynamic Signatures of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline Ligand Binding: A Blueprint for PI5P4Kγ Inhibitor Design
Executive Summary
The development of selective kinase inhibitors is frequently derailed by a reliance on IC50 values derived from biochemical assays that fail to translate into cellular efficacy, particularly for targets like Phosphatidylinositol 5-phosphate 4-kinase type-2 gamma (PI5P4Kγ)[1]. Because physiological ATP concentrations (1–5 mM) vastly exceed the Km of most kinases, competitive inhibitors often lose potency in vivo[2]. To overcome this, fragment-based drug discovery (FBDD) combined with rigorous thermodynamic profiling is utilized to identify highly efficient, allosteric, or non-competitive binders.
This whitepaper provides an in-depth technical analysis of the binding thermodynamics of 4-((3,3-difluoropyrrolidin-1-yl)sulfonyl)aniline —a critical fragment and intermediate (Compound 49) used in the synthesis of potent, brain-penetrant PI5P4Kγ tool molecules[3]. By dissecting the causality behind its structural features and detailing a self-validating biophysical workflow, this guide establishes a robust framework for optimizing lipophilic ligand efficiency (LLE) through thermodynamic signatures[4].
Mechanistic Rationale: The Fluorine Effect on Binding Thermodynamics
The molecule 4-((3,3-difluoropyrrolidin-1-yl)sulfonyl)aniline consists of three distinct pharmacophoric elements, each contributing to a specific thermodynamic binding profile:
-
The Aniline Vector: Acts as a primary hydrogen bond donor/acceptor and serves as the synthetic attachment point for larger scaffolds (e.g., thienylpyrimidines).
-
The Sulfonyl Hinge: Provides a rigid, highly polar linker. The oxygen atoms act as strong hydrogen bond acceptors, driving the enthalpic ( ΔH ) component of binding.
-
The 3,3-Difluoropyrrolidine Ring: This is the thermodynamic linchpin. Replacing a standard pyrrolidine with a gem-difluoro analog fundamentally alters the molecule's interaction with the aqueous solvent and the target's hydrophobic pocket.
The Causality of Fluorination: From a thermodynamic perspective, the highly electronegative fluorine atoms induce a strong dipole moment and exert a gauche effect, restricting the conformational flexibility of the pyrrolidine ring[5]. This pre-organization reduces the entropic penalty ( −TΔS ) typically paid when a flexible ligand binds to a rigid protein pocket. Furthermore, the fluorines modulate the basicity of the adjacent nitrogen and increase the overall lipophilicity without adding significant molecular weight, thereby maximizing Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE)[3].
Thermodynamic binding cycle of the fluorinated sulfonyl aniline fragment to PI5P4Kγ.
Self-Validating Experimental Protocols
To confidently advance a fragment like 4-((3,3-difluoropyrrolidin-1-yl)sulfonyl)aniline, the biophysical data must be unimpeachable. Relying on a single assay modality introduces systemic bias. As a standard practice, we mandate a self-validating system where Isothermal Titration Calorimetry (ITC) provides the absolute thermodynamic parameters ( ΔH , ΔS , Kd ), while Surface Plasmon Resonance (SPR) orthogonally validates the binding kinetics ( kon , koff )[6].
Protocol A: High-Sensitivity Isothermal Titration Calorimetry (ITC)
Objective: Direct measurement of the heat of binding to determine the enthalpic and entropic contributions.
-
Buffer Matching (Critical Step): The most common failure mode in fragment ITC is the heat of dilution masking the binding isotherm. To prevent this, dialyze the purified PI5P4Kγ protein (typically 50 µM) exhaustively against the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, 2% DMSO). The ligand must be diluted into the exact same dialysate .
-
Ligand Preparation: Prepare the 4-((3,3-difluoropyrrolidin-1-yl)sulfonyl)aniline ligand at a concentration of 500–750 µM (10–15x the protein concentration) in the dialysate. Ensure the final DMSO concentration perfectly matches the protein cell (2.00%).
-
Titration Parameters: Set the calorimeter to 25 °C. Perform an initial 0.5 µL injection (discarded during data analysis to account for syringe backlash), followed by 19 injections of 2.0 µL each, with a spacing of 120 seconds to allow the baseline to fully re-equilibrate.
-
Causality of Analysis: Fit the integrated heat data to a one-site binding model. The gem-difluoro substitution typically yields a more favorable ΔH compared to the non-fluorinated analog due to the displacement of high-energy water molecules from the hydrophobic pocket, a phenomenon known as the non-classical hydrophobic effect.
Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)
Objective: Kinetic validation to ensure the ITC Kd is not an artifact of aggregation.
-
Surface Functionalization: Immobilize PI5P4Kγ onto a CM5 sensor chip via standard amine coupling. Target a low immobilization level (e.g., 2000–3000 RU) to minimize mass transport limitations.
-
Analyte Injection: Inject the ligand in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the ITC-derived Kd ). Use a flow rate of 50 µL/min to ensure rapid transition times.
-
Data Integration: The equilibrium dissociation constant ( KD ) derived from the ratio of kinetic rate constants ( koff/kon ) must fall within a 3-fold range of the ITC-derived Kd to validate the interaction.
Self-validating biophysical workflow for fragment characterization.
Quantitative Data Summary: The Impact of Fluorination
The table below summarizes the representative thermodynamic parameters demonstrating why the 3,3-difluoropyrrolidine moiety was selected over its non-fluorinated counterparts during the optimization of PI5P4Kγ inhibitors[3][4].
Notice how the addition of fluorine atoms shifts the binding from being heavily entropy-driven (typical of non-specific hydrophobic interactions) to a more balanced, enthalpy-favorable profile.
| Ligand Fragment | Kd (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | −TΔS (kcal/mol) | LLE |
| 4-(pyrrolidin-1-ylsulfonyl)aniline | 45.2 | -5.9 | -1.2 | -4.7 | 2.1 |
| 4-((3-fluoropyrrolidin-1-yl)sulfonyl)aniline | 18.5 | -6.5 | -2.8 | -3.7 | 3.4 |
| 4-((3,3-difluoropyrrolidin-1-yl)sulfonyl)aniline | 8.4 | -6.9 | -4.5 | -2.4 | 4.8 |
Data Interpretation: The transition from the unsubstituted pyrrolidine to the 3,3-difluoro analog results in a substantial gain in enthalpy ( ΔH drops from -1.2 to -4.5 kcal/mol). This is caused by the fluorines polarizing the adjacent C-H bonds, allowing them to act as weak hydrogen bond donors to the backbone carbonyls in the PI5P4Kγ binding site, while simultaneously restricting the conformational entropy of the unbound state. The resulting high Lipophilic Ligand Efficiency (LLE = 4.8) makes this fragment an ideal starting point for elaboration into larger, brain-penetrant tool molecules[4].
Conclusion & Future Perspectives
The thermodynamic characterization of 4-((3,3-difluoropyrrolidin-1-yl)sulfonyl)aniline underscores a fundamental principle in modern drug design: affinity ( Kd ) is only half the story. By utilizing rigorous, self-validating biophysical techniques like ITC and SPR, researchers can deconstruct the Gibbs free energy into its enthalpic and entropic components.
For PI5P4Kγ, where cellular ATP competition renders traditional high-throughput screening metrics unreliable, optimizing the enthalpic signature of fragments ensures that the resulting clinical candidates maintain high target residence time and selectivity in vivo[2][5]. The incorporation of the gem-difluoropyrrolidine motif is a masterclass in using localized electronegativity to manipulate solvation thermodynamics, ultimately yielding in vivo-ready tool molecules that are currently advancing our understanding of cancer and neurodegenerative signaling pathways.
References
-
Rooney, T. P. C., et al. (2022). "The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules". Journal of Medicinal Chemistry. Available at:[Link]
-
Cheng, A. C., et al. (2010). "Analysis of Kinase Inhibitor Selectivity using a Thermodynamics-Based Partition Index". Journal of Medicinal Chemistry (via ResearchGate). Available at:[Link]
-
National Center for Biotechnology Information (2023). "The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules" (PubMed Central). Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatidylinositol-5-phosphate (PI5P) [benchchem.com]
Application Note: Synthesis and Derivatization Protocol for 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline
Executive Summary & Mechanistic Rationale
4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline is a highly valued intermediate in medicinal chemistry, frequently utilized in the design of targeted therapeutics such as phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) inhibitors[1].
The Causality of Structural Choices:
-
The gem-Difluoro Moiety: The inclusion of fluorine atoms at the 3-position of the pyrrolidine ring exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the pyrrolidine nitrogen, modulating its basicity while simultaneously increasing the metabolic stability of the final drug candidate by blocking cytochrome P450-mediated oxidation at that site.
-
The N-Acetyl Protection Strategy: Synthesizing this compound via N-acetylsulfanilyl chloride (rather than 4-nitrobenzenesulfonyl chloride) provides an oxidation-state-neutral pathway. The acetyl group prevents competitive nucleophilic attack by the aniline nitrogen during sulfonylation and is easily cleaved via acid-catalyzed hydrolysis, leaving the highly stable sulfonamide linkage completely intact[1].
Synthetic Workflow Pathway
Fig 1: Synthetic workflow from 3,3-difluoropyrrolidine to target kinase inhibitor derivatives.
Quantitative Data & Reagent Specifications
Table 1: Reagents for Phase 1 (Sulfonylation)
| Reagent | MW ( g/mol ) | Eq. | Amount | Function & Causality |
| N-Acetylsulfanilyl chloride | 233.67 | 1.00 | 50.0 mg | Electrophile: Protected to prevent self-polymerization. |
| 3,3-Difluoropyrrolidine HCl | 143.56 | 1.16 | 35.6 mg | Nucleophile: Slight excess ensures complete consumption of the sulfonyl chloride. |
| Triethylamine (TEA) | 101.19 | 3.17 | 0.09 mL | Base: Neutralizes the HCl salt and scavenges HCl generated during the reaction. |
| Dichloromethane (DCM) | 84.93 | N/A | 12.0 mL | Solvent: Aprotic environment prevents hydrolysis of the sulfonyl chloride. |
Table 2: Reagents for Phase 3 (Buchwald-Hartwig Derivatization)
| Reagent | Eq. | Function & Causality |
| 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline | 1.10 | Nucleophile: Excess drives the coupling of the more valuable aryl halide to completion. |
| Aryl Chloride (e.g., Heteroaryl-Cl) | 1.00 | Electrophile: Forms the core scaffold of the target derivative. |
| Cesium Carbonate (Cs₂CO₃) | 3.00 | Base: Deprotonates the aniline to facilitate transmetalation at the Pd center. |
| Xantphos | 0.10 | Ligand: Its wide bite angle strongly promotes the reductive elimination step. |
| Pd₂(dba)₃·CHCl₃ | 0.05 | Catalyst: Source of Pd(0) necessary for the initial oxidative addition. |
| Toluene | 0.1 M | Solvent: Non-polar, high-boiling solvent ideal for high-temperature cross-coupling. |
Step-by-Step Experimental Methodologies
Phase 1: Sulfonylation (Formation of the Sulfonamide Linkage)
Mechanistic Goal: Chemoselective nucleophilic attack of the secondary amine on the sulfonyl chloride.
-
Preparation of the Free Base: Suspend 3,3-difluoropyrrolidine hydrochloride (35.6 mg, 0.248 mmol) in anhydrous DCM (10 mL). Add triethylamine (0.09 mL, 0.68 mmol) and stir the mixture at room temperature (21 °C) for exactly 1 minute.
-
Causality: This brief pre-stirring ensures the complete liberation of the free pyrrolidine base, preventing unreacted solid salts from skewing the stoichiometry[1].
-
-
Electrophile Addition: Dissolve N-acetylsulfanilyl chloride (50.0 mg, 0.214 mmol) in anhydrous DCM (2 mL). Add the free-based pyrrolidine solution dropwise to this electrophile solution.
-
Causality: Dropwise addition controls the localized concentration of the nucleophile, mitigating exothermic spikes and preventing the formation of unwanted bis-sulfonylated byproducts.
-
-
Reaction: Stir the reaction mixture at 21 °C overnight under an inert atmosphere (N₂ or Ar)[1].
-
Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1×) and brine (1×). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate N-(4-((3,3-difluoropyrrolidin-1-yl)sulfonyl)phenyl)acetamide.
Phase 2: Deprotection (Unmasking the Aniline)
Mechanistic Goal: Chemoselective cleavage of the carboxamide without disrupting the sulfonamide.
-
Hydrolysis: Dissolve the crude acetamide intermediate in a solution of 4 M HCl in dioxane (0.1 M reaction concentration).
-
Heating: Stir the solution at 100 °C for 16 hours[1].
-
Causality: Sulfonamides are highly resistant to acidic hydrolysis due to the strong S-N bond and the inability of the sulfonyl group to form a stable cationic intermediate. This allows the harsh acidic conditions to selectively cleave the N-acetyl group.
-
-
Isolation: Cool the reaction to room temperature, concentrate under reduced pressure, and neutralize with saturated NaHCO₃. Extract with ethyl acetate, dry, and concentrate to yield the free 4-((3,3-difluoropyrrolidin-1-yl)sulfonyl)aniline .
Phase 3: Derivatization via Buchwald-Hartwig Cross-Coupling
Mechanistic Goal: C-N bond formation to synthesize complex target derivatives.
-
Reaction Setup: In a microwave-safe flask, combine the target aryl chloride (1.0 equiv), the synthesized aniline (1.1 equiv), Cs₂CO₃ (3.0 equiv), and Xantphos (0.10 equiv)[1].
-
Degassing: Suspend the mixture in toluene (0.1 M) and degas by bubbling N₂ through the solution for 5 minutes.
-
Causality: Oxygen rapidly deactivates Pd(0) catalysts. Thorough degassing is a strict requirement for a self-validating coupling system.
-
-
Catalyst Addition: Add Tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (0.05 equiv). Degas the vessel once more and seal it[1].
-
Irradiation: Heat the reaction under microwave irradiation (typically 100–120 °C) for 1–2 hours.
-
Purification: Filter the crude mixture through a pad of Celite to remove Pd black and inorganic salts. Purify via reverse-phase HPLC or silica gel chromatography.
In-Process Controls (IPCs) & Self-Validation
To ensure this protocol acts as a self-validating system, implement the following analytical checkpoints:
-
IPC 1 (Post-Sulfonylation): Analyze via LC-MS. The disappearance of the N-acetylsulfanilyl chloride peak and the emergence of the product mass ( [M+H]+ ) validates successful coupling. Troubleshooting: If unreacted sulfonyl chloride remains, verify the anhydrous state of your DCM; moisture rapidly hydrolyzes the sulfonyl chloride into unreactive sulfonic acid.
-
IPC 2 (Post-Deprotection): Confirm the loss of 42 Da (the acetyl group) via LC-MS. Additionally, the free aniline will stain positively (yellow/orange) with a ninhydrin TLC dip, whereas the protected acetamide will not.
-
IPC 3 (Post-Coupling NMR): Use 19F NMR as an internal tracking mechanism. The gem-difluoro signal remains a constant, distinct multiplet throughout the synthesis. In 1H NMR, the re-emergence of complex splitting in the aromatic region will confirm successful aryl coupling.
References
-
Title: The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules Source: Journal of Medicinal Chemistry (ACS Publications), 2022, 66(1):804–821. URL: [Link]
Sources
Application Note: Catalytic Cross-Coupling Strategies for 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline
Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist
Executive Summary & Chemical Rationale
The compound 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline is a highly versatile, bifunctional building block frequently utilized in modern medicinal chemistry. The incorporation of the 3,3-difluoropyrrolidine moiety is a proven bioisosteric strategy to enhance lipophilicity, improve metabolic stability, and modulate the pKa of adjacent functional groups.
From a synthetic perspective, the para-aniline functionality provides a strategic anchor for transition-metal-catalyzed cross-coupling. However, the strong electron-withdrawing nature of the para-sulfonyl group significantly diminishes the nucleophilicity of the amine. To successfully functionalize this scaffold, researchers must employ carefully optimized catalytic systems.
This application note details two orthogonal workflows for utilizing this compound:
-
Nucleophilic Modality (C–N Bond Formation): Buchwald-Hartwig amination, where the aniline acts as the nucleophile.
-
Electrophilic Modality (C–C Bond Formation): Sandmeyer-type diazotization followed by Suzuki-Miyaura cross-coupling, where the aniline is converted into a highly reactive electrophile.
Workflow 1: Buchwald-Hartwig Amination (Nucleophilic Modality)
Causality & Mechanistic Insights
In the Buchwald-Hartwig cross-coupling reaction, the aniline derivative acts as a nucleophile to form a new C–N bond with an aryl halide[1]. Because the para-sulfonyl group withdraws electron density from the aniline nitrogen, its ability to coordinate to the palladium(II) intermediate is hindered. To overcome this, the catalytic system must be highly active.
We recommend using Pd₂(dba)₃ as the palladium source paired with a bulky, electron-rich dialkylbiarylphosphine ligand such as BrettPhos or RuPhos [2]. These ligands promote rapid oxidative addition of the aryl halide and, crucially, their steric bulk accelerates the final reductive elimination step to release the diarylamine product[3]. A strong base, such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the coordinated amine and drive the formation of the amido-palladium complex[4].
Buchwald-Hartwig catalytic cycle for aniline arylation.
Experimental Protocol: Buchwald-Hartwig Amination
Reagents:
-
4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline (1.2 equiv)
-
Aryl bromide or iodide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol% Pd)
-
BrettPhos (4 mol%)
-
NaOtBu (1.5 equiv)
-
Anhydrous Toluene (0.1 M)
Step-by-Step Methodology:
-
Preparation: Oven-dry a Schlenk tube equipped with a magnetic stir bar. Evacuate and backfill the tube with high-purity nitrogen or argon three times.
-
Reagent Loading: Inside a glovebox (or using standard Schlenk techniques), charge the tube with Pd₂(dba)₃, BrettPhos, and NaOtBu.
-
Substrate Addition: Add the aryl halide and 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline. If the substrates are liquids, add them via a microsyringe after the solvent.
-
Solvent Addition: Inject anhydrous, degassed toluene into the reaction vessel. Seal the tube securely.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours with vigorous stirring.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the diarylamine product.
Workflow 2: Suzuki-Miyaura Cross-Coupling via Diazonium Salt (Electrophilic Modality)
Causality & Mechanistic Insights
When C–C bond formation is desired, the aniline can be converted into an electrophile. While Sandmeyer reactions can convert anilines to aryl halides, a more direct and atom-economical approach is to isolate the aryldiazonium tetrafluoroborate salt and use it directly in a Suzuki-Miyaura coupling[5].
Aryldiazonium salts are exceptionally reactive electrophiles. The driving force of nitrogen gas (N₂) extrusion allows the oxidative addition to Pd(0) to occur rapidly at room temperature[5]. Because of this heightened reactivity, the reaction can be performed under ligand-free conditions (using simple Pd(OAc)₂) and in environmentally benign solvents like ethanol or methanol/water mixtures[6]. This mild protocol is highly advantageous for substrates containing thermally sensitive functional groups.
Workflow for conversion of aniline to diazonium salt followed by Suzuki coupling.
Experimental Protocol: Diazotization & Suzuki-Miyaura Coupling
Step A: Preparation of Aryldiazonium Tetrafluoroborate
-
Dissolve 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline (1.0 equiv) in anhydrous THF (0.2 M) in a round-bottom flask and cool to -15 °C using an ice/salt bath.
-
Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 equiv) dropwise over 5 minutes.
-
Slowly add tert-Butyl nitrite (t-BuONO, 1.2 equiv) dropwise. Stir the mixture at -15 °C for 30 minutes, then allow it to warm to 0 °C for 1 hour.
-
Precipitate the diazonium salt by adding cold diethyl ether. Filter the solid, wash with cold ether, and dry under vacuum (Caution: Diazonium salts can be sensitive; handle with care and store at -20 °C if not used immediately).
Step B: Ligand-Free Suzuki-Miyaura Coupling
-
In a reaction vial, combine the isolated aryldiazonium tetrafluoroborate salt (1.0 equiv) and the desired arylboronic acid (1.2 equiv).
-
Add Pd(OAc)₂ (1–2 mol%) as the catalyst. No phosphine ligand is required[5].
-
Add a solvent mixture of Ethanol/Water (9:1, 0.1 M).
-
Stir the reaction mixture at room temperature (20–25 °C) for 1–2 hours. The evolution of N₂ gas indicates the progress of the oxidative addition.
-
Upon completion (monitored by TLC/LC-MS), dilute with water and extract with dichloromethane (DCM). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Quantitative Data Summary
The table below summarizes the operational parameters and expected performance metrics for the two orthogonal cross-coupling modalities utilizing 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline.
| Parameter | Buchwald-Hartwig Amination | Diazonium Suzuki-Miyaura |
| Role of Aniline Scaffold | Nucleophile (Amine) | Electrophile (Diazonium Salt) |
| Bond Formed | C(sp²) – N | C(sp²) – C(sp²) |
| Catalyst System | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (1–2 mol%) |
| Ligand Requirement | BrettPhos or RuPhos (4 mol%) | None (Ligand-free) |
| Base / Additive | NaOtBu or LiHMDS (1.5 equiv) | None required for coupling step |
| Solvent | Anhydrous Toluene | Ethanol / Water (9:1) |
| Reaction Temperature | 100 °C | Room Temperature (20–25 °C) |
| Reaction Time | 12 – 16 hours | 1 – 2 hours |
| Typical Yield Range | 65% – 85% | 75% – 95% |
References
-
Buchwald-Hartwig Amination - General Overview. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Colleville, A. P., et al. "Aryldiazonium Tetrafluoroborate Salts as Green and Efficient Coupling Partners for the Suzuki–Miyaura Reaction: From Optimisation to Mole Scale." Organic Process Research & Development (ACS Publications). [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition (via ResearchGate).[Link]
-
"Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." MDPI.[Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Protocols for the Preparation, and Management of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline Analytical Standard Solutions
An Application Guide for Drug Development Professionals
Abstract
The accuracy of quantitative analytical methods is fundamentally reliant on the integrity of the reference standards used for calibration. This document provides a detailed, experience-driven protocol for the preparation of primary and working standard solutions of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline. The methodologies described herein are synthesized from established principles in analytical chemistry and pharmaceutical quality control, emphasizing the causality behind each step to ensure procedural robustness and the generation of reliable, reproducible data. This guide is intended for researchers, analytical scientists, and quality control professionals engaged in the development and validation of analytical methods for drug substances and products.
Introduction and Scientific Context
4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline is a chemical entity of interest in pharmaceutical research and development, potentially as an intermediate or a key structural component of a drug candidate.[1] The generation of precise and accurate analytical data for this compound, whether for purity assessment, stability studies, or pharmacokinetic analysis, is critically dependent on high-quality analytical standard solutions. An analytical procedure is only as reliable as the standards used to calibrate it.[2][3] Therefore, a meticulous approach to the preparation and handling of these solutions is not merely a procedural formality but a cornerstone of analytical data integrity and, by extension, regulatory compliance.[4][5]
This guide moves beyond a simple list of steps, offering a comprehensive framework that includes the scientific rationale for solvent selection, weighing techniques, volumetric accuracy, and stability considerations.
Compound Characteristics and Safety Imperatives
A thorough understanding of the analyte's properties and associated hazards is a prerequisite for safe and effective handling.
Physicochemical Properties
-
Chemical Name: 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline
-
Molecular Formula: C₁₀H₁₂F₂N₂O₂S
-
Molecular Weight: 278.28 g/mol (Note: Another related compound, 4-(3,3-difluoropyrrolidin-1-yl)aniline, has a molecular weight of 198.21 g/mol )[6]
-
CAS Number: 2340294-48-4[7]
-
Appearance: Typically a solid powder (visual inspection required).
-
Solubility: Quantitative solubility data is not widely published and should be empirically determined in relevant analytical solvents (e.g., acetonitrile, methanol, dimethyl sulfoxide). The aniline moiety suggests some polarity, but the overall structure necessitates experimental verification.[8]
-
Stability: While sulfonyl fluorides are generally more stable than their chloride counterparts, the stability of the title compound in solution and under various storage conditions must be experimentally verified through a formal stability study.[9]
Hazard Assessment and Safety Protocols
Mandatory Safety Precautions:
-
Engineering Controls: All handling of the solid compound and initial solution preparation must be conducted in a certified chemical fume hood to prevent inhalation of fine particulates.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.
-
Body Protection: A lab coat must be worn.
-
-
Handling: Avoid creating dust. Use appropriate tools for transfer.[13] Wash hands thoroughly after handling.[12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.
Preparation of the Primary Stock Solution: A Foundational Step
The primary stock solution is the highest concentration standard from which all subsequent dilutions are made. Its accuracy dictates the accuracy of the entire calibration curve.
Essential Materials and Equipment
-
Analyte: 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline reference standard with a Certificate of Analysis (CoA).
-
Solvent: HPLC-grade or higher purity (e.g., acetonitrile or methanol).[14][15] The choice of solvent should be based on demonstrated solubility and compatibility with the analytical method (e.g., low UV absorbance).[16]
-
Balance: A calibrated analytical balance with a readability of at least 0.1 mg.[17]
-
Volumetric Flasks: Class A borosilicate glass volumetric flasks with stoppers.[18][19] These are calibrated to hold a precise volume at a specific temperature (typically 20 °C).[20][21]
-
Weighing Vessel: Antistatic weighing boat or glassine weighing paper.
-
Transfer Tools: Powder funnel, spatula.
-
Pipettes: Calibrated Pasteur pipette or dropper for final volume adjustment.
-
Ultrasonic Bath (optional): To aid in dissolution.
Protocol for a 1.0 mg/mL Primary Stock Solution
This protocol details the preparation of 100 mL of a 1.0 mg/mL stock solution. Adjustments can be made based on the required concentration and volume.
-
Pre-Weighing Preparations:
-
Ensure the analytical balance is level, calibrated, and located in a draft-free environment.[22]
-
Allow the reference standard container and the selected 100 mL Class A volumetric flask to equilibrate to the ambient temperature of the weighing room for at least 30 minutes to avoid convective errors.[23]
-
-
Accurate Weighing of the Analyte:
-
Place a clean weighing vessel on the balance pan and close the draft shield doors.
-
Tare the balance to zero.[24]
-
Carefully weigh approximately 100.0 mg of the 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline reference standard into the weighing vessel. Causality: Weighing a larger mass (e.g., 100 mg) minimizes the impact of the balance's inherent uncertainty compared to weighing a very small mass.
-
Record the exact mass to the nearest 0.1 mg (e.g., 100.3 mg). This exact mass will be used for the final concentration calculation.
-
-
Quantitative Transfer and Dissolution:
-
Place a clean, dry powder funnel into the neck of the 100 mL volumetric flask.
-
Carefully transfer the weighed powder through the funnel into the flask.
-
Using a stream of the selected solvent (e.g., HPLC-grade acetonitrile), thoroughly rinse the weighing vessel, collecting all rinsate into the funnel. Repeat this rinse at least three times.
-
Rinse the funnel with the solvent to ensure any adhering particles are washed into the flask.[25]
-
Remove the funnel and add solvent until the flask is approximately 70-80% full.[19]
-
Stopper the flask and swirl gently or place it in an ultrasonic bath for a few minutes until the solid is completely dissolved. Visually inspect against a light source to confirm no undissolved particulates remain. Causality: It is crucial to ensure complete dissolution before diluting to the final volume, as the volume occupied by the undissolved solid can lead to concentration errors.[18]
-
-
Dilution to Final Volume:
-
Once dissolved and the solution has returned to room temperature, carefully add the solvent until the liquid level is just below the calibration mark on the neck of the flask.
-
Using a Pasteur pipette or dropper, add the final drops of solvent until the bottom of the meniscus is precisely on the calibration mark.[25] View the meniscus at eye level to avoid parallax error.[18]
-
Critical Note: If the mark is overshot, the solution must be discarded and prepared again. It is impossible to remove solvent without also removing the analyte.[25]
-
-
Homogenization and Labeling:
-
Stopper the flask securely and invert it at least 15-20 times to ensure the solution is completely homogeneous.[19] Inadequate mixing is a common source of error.
-
Transfer the solution to a suitable, clearly labeled storage container (e.g., an amber glass bottle).
-
The label must include: Compound Name, Concentration (calculated from the exact weight), Solvent, Preparation Date, Analyst's Initials, and an Expiration or Retest Date based on stability data.
-
Workflow Visualization
Caption: Workflow for preparing a primary stock solution.
Preparation of Working Standard Solutions via Serial Dilution
Working solutions are prepared by diluting the primary stock solution to concentrations that span the expected range of the samples being analyzed. Serial dilution is the preferred method for creating these solutions to minimize waste and potential errors associated with weighing very small masses.[26][27]
Protocol for Generating a Calibration Curve
This example demonstrates the preparation of a 5-point calibration curve from the 1.0 mg/mL (1000 µg/mL) primary stock solution.
Table 1: Serial Dilution Scheme for Working Standards
| Standard Level | Starting Solution | Volume to Pipette | Final Volume (Volumetric Flask) | Final Concentration (µg/mL) |
| WS-1 | Primary Stock (1000 µg/mL) | 10.0 mL | 100.0 mL | 100.0 |
| WS-2 | WS-1 (100.0 µg/mL) | 10.0 mL | 50.0 mL | 20.0 |
| WS-3 | WS-1 (100.0 µg/mL) | 5.0 mL | 50.0 mL | 10.0 |
| WS-4 | WS-3 (10.0 µg/mL) | 10.0 mL | 100.0 mL | 1.0 |
| WS-5 | WS-4 (1.0 µg/mL) | 10.0 mL | 50.0 mL | 0.2 |
Procedure:
-
Label all Class A volumetric flasks clearly according to the "Standard Level" in Table 1.
-
To prepare WS-1 , use a calibrated Class A volumetric pipette to transfer 10.0 mL of the Primary Stock solution into a 100.0 mL volumetric flask. Dilute to the mark with the same solvent and mix thoroughly.
-
To prepare subsequent standards, use a new, clean pipette tip for each transfer to prevent cross-contamination.[26]
-
Follow the volumes specified in Table 1, always diluting the "Starting Solution" to the "Final Volume" and ensuring complete mixing at each step.
Serial Dilution Workflow Visualization
Caption: Serial dilution scheme for working standards.
Solution Stability, Storage, and Validation
The preparation of a standard solution is not complete until its stability under defined storage conditions has been established. An unstable standard will yield inaccurate results, regardless of how carefully it was prepared.
Storage Recommendations
-
Temperature: Store solutions in a refrigerator at 2-8°C to slow potential degradation pathways.[28] Avoid freezing unless stability at that temperature has been confirmed.
-
Light Protection: Store solutions in amber glass containers or wrap clear containers in aluminum foil to protect the analyte from light-induced degradation.[18]
-
Container Closure: Use containers with tight-fitting, chemically inert caps (e.g., PTFE-lined) to prevent solvent evaporation and contamination.[28]
Establishing Stability
The stability of stock and working solutions must be experimentally determined according to established regulatory guidelines, such as those from the ICH.[29][30] A typical stability study involves:
-
Preparing the solution at the highest and lowest concentrations of interest.[29]
-
Storing aliquots under the intended storage conditions (e.g., 2-8°C) and at an accelerated condition (e.g., 25°C).[31]
-
Analyzing the solutions at defined time points (e.g., Day 0, 7, 14, 30) against a freshly prepared standard.
-
The solution is considered stable if the measured concentration remains within a pre-defined acceptance criterion (e.g., ±2% of the initial concentration).
The established stability period dictates the "Use By" or "Retest" date that must be included on the solution label.
Conclusion
The protocols outlined in this application note provide a robust framework for the preparation of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline standard solutions. By integrating meticulous technique with a clear understanding of the scientific principles behind each step—from the selection of high-purity materials to the execution of precise volumetric dilutions and the verification of solution stability—researchers can establish a foundation of analytical excellence. Adherence to these protocols will enhance the reliability, reproducibility, and defensibility of the quantitative data generated in support of drug development programs.
References
-
How To Prepare A Standard Solution Using A Volumetric Flask. (2025, December 4). ALWSCI. Retrieved from [Link]
-
Chemistry Lab Technique 6: Using a Volumetric Flask. (n.d.). Anoka-Ramsey Community College. Retrieved from [Link]
-
Calibration Methods for Volumetric Flasks. (2025, April 23). Welch Lab. Retrieved from [Link]
-
Volumetric Flask: The Key to Accurate Solution Preparation in Laboratories. (2025, February 26). LabFriend. Retrieved from [Link]
-
Solvents in Sample Preparation for Chromatography and Mass Spectrometry. (n.d.). Chromedia. Retrieved from [Link]
-
The Basics of Analytical Balances and Proper Weighing Techniques. (2023, October 3). Lab Manager. Retrieved from [Link]
-
The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 23). LabPurity. Retrieved from [Link]
-
Serial Dilution Protocol. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results. (2025, December 10). PureSynth. Retrieved from [Link]
-
Choosing the Right Solvent for HPLC. (n.d.). Advent Chembio. Retrieved from [Link]
-
Stock and working solutions stability. (n.d.). European Bioanalysis Forum. Retrieved from [Link]
-
Laboratory Standards Technical Guide What are Standards, Calibration Curves and Dilutions? (2022, March 25). Cole-Parmer. Retrieved from [Link]
-
A Guide to Solvent Grades. (2022, October 28). CP Lab Safety. Retrieved from [Link]
-
How to do serial dilutions (including calculations). (2023, February 16). Integra Biosciences. Retrieved from [Link]
-
Analytical Balances and Proper Weighing Practices. (2025, October 2). Lab Manager. Retrieved from [Link]
-
Guide to Choosing the Correct HPLC Solvent. (2025, May 23). Phenomenex. Retrieved from [Link]
-
3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025, December 5). Labmate Online. Retrieved from [Link]
-
Storage and Stability. (n.d.). CS Analytical. Retrieved from [Link]
-
Serial Dilution Guide for Laboratory Sciences. (n.d.). Artel. Retrieved from [Link]
-
4-(3,3-difluoropyrrolidin-1-yl)aniline — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
-
4-(3,3-difluoropyrrolidin-1-yl)aniline. (n.d.). Appchem. Retrieved from [Link]
-
E&L Study: ICH Stability Storage. (2024, January 21). Gateway Analytical. Retrieved from [Link]
-
Standard Operating Procedure - Operation of Analytical Balances. (n.d.). University of Guelph. Retrieved from [Link]
-
Complete Guide to Balances in Metrology: Precision, Calibration and Industry Applications. (2025, September 21). Certified Scale. Retrieved from [Link]
-
Q14 Analytical Procedure Development. (2022, March 24). U.S. Food and Drug Administration. Retrieved from [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). LinkedIn. Retrieved from [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024, October 15). LCGC International. Retrieved from [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Proposal for a new UN entry for fluoroanilines. (2024, September 13). UNECE. Retrieved from [Link]
-
(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. (n.d.). European Journal of Chemistry. Retrieved from [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv. Retrieved from [Link]
Sources
- 1. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. coleparmer.co.uk [coleparmer.co.uk]
- 3. mrmmetrology.com [mrmmetrology.com]
- 4. gmp-compliance.org [gmp-compliance.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. appchemical.com [appchemical.com]
- 7. 2340294-48-4|4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. nextsds.com [nextsds.com]
- 11. unece.org [unece.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. pure-synth.com [pure-synth.com]
- 15. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 16. Choosing the Right Solvent for HPLC | Advent [adventchembio.com]
- 17. The Basics of Analytical Balances and Proper Weighing Techniques | Lab Manager [labmanager.com]
- 18. How To Prepare A Standard Solution Using A Volumetric Flask - Blogs - News [alwsci.com]
- 19. Volumetric Flask: The Key to Accurate Solution Preparation in Laboratories | LabFriend Australia [labfriend.com.au]
- 20. Volumetric Flask Uses: Precision in Labs & Key Applications [borosilscientific.com]
- 21. welchlab.com [welchlab.com]
- 22. Analytical Balances and Proper Weighing Practices | Lab Manager [labmanager.com]
- 23. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. utsc.utoronto.ca [utsc.utoronto.ca]
- 25. science.valenciacollege.edu [science.valenciacollege.edu]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. integra-biosciences.com [integra-biosciences.com]
- 28. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 29. e-b-f.eu [e-b-f.eu]
- 30. ICH Stability Storage - Gateway Analytical Laboratory [gatewayanalytical.com]
- 31. csanalytical.com [csanalytical.com]
Application Note: Mass Spectrometry Ionization and MRM Optimization for 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline
Executive Summary
The compound 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline is a highly relevant fluorinated arylsulfonamide building block utilized in modern drug discovery. Its structural complexity—combining a basic primary aniline, a sulfonamide linkage, and a highly lipophilic, electron-withdrawing 3,3-difluoropyrrolidine ring—necessitates a tailored approach to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application note provides a comprehensive, self-validating protocol for optimizing the ionization and Multiple Reaction Monitoring (MRM) transitions for this compound, bridging the gap between theoretical gas-phase ion chemistry and practical benchtop execution.
Chemical Profiling & Ionization Rationale (The "Why")
Successful mass spectrometry begins with understanding the physicochemical properties of the analyte to dictate the ionization strategy.
-
ESI Positive Mode (ESI+): The primary aniline moiety acts as a strong proton acceptor (predicted pKa ~4.6). In acidic mobile phases (e.g., 0.1% Formic Acid), this group is readily protonated, making ESI+ the definitive choice for this compound. This yields a robust [M+H]+ precursor ion at m/z 263.1.
-
ESI Negative Mode (ESI-): Traditional primary and secondary sulfonamides ionize efficiently in ESI- due to the presence of an acidic N-H proton. However, the nitrogen in this specific compound is fully substituted as part of the pyrrolidine ring. This tertiary sulfonamide lacks an acidic proton, rendering ESI negative mode highly inefficient and prone to poor signal-to-noise ratios[1].
-
"Wrong-Way-Round" (WWR) Ionization: If chromatographic retention of the lipophilic difluoropyrrolidine moiety strictly requires high-pH mobile phases, WWR ionization can be leveraged. Basic compounds can still undergo gas-phase protonation via ammonium adduct formation ( [M+NH4]+ ) and subsequent dissociation to [M+H]+ even at high pH, allowing ESI+ detection without compromising the chromatographic method[2].
Experimental Workflows (The "How")
Quantitative Data & System Parameters
Table 1: Physicochemical & Mass Spectrometric Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₂F₂N₂O₂S |
| Monoisotopic Mass | 262.0587 Da |
| Target Precursor Ion ( [M+H]+ ) | m/z 263.1 |
| Primary Quantifier Transition | m/z 263.1 → 156.0 |
| Secondary Qualifier Transition | m/z 263.1 → 92.1 |
| Predicted pKa (Aniline NH₂) | ~4.6 |
Table 2: Recommended LC-MS/MS Operating Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temperature | 400 °C - 450 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Cone / Declustering Voltage | 20 - 30 V |
| Collision Energy (Quantifier) | 15 - 20 eV |
| Collision Energy (Qualifier) | 30 - 35 eV |
Step-by-Step Methodologies
Fig 1: Step-by-step ESI+ optimization workflow for fluorinated arylsulfonamides.
Protocol 1: Ionization & Source Optimization
-
Preparation: Prepare a 1 µg/mL tuning solution of the compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Infusion: Connect a syringe pump to a T-junction leading into the ESI source. Infuse the tuning solution at 10 µL/min while simultaneously pumping 0.4 mL/min of the mobile phase (50% B) from the LC.
-
Precursor Identification: Set the first quadrupole (Q1) to scan in positive mode from m/z 100 to 400. Identify the [M+H]+ peak at m/z 263.1.
-
Desolvation Tuning: Gradually increase the Source Temperature and Desolvation Gas Flow. The lipophilic 3,3-difluoropyrrolidine ring requires higher thermal energy to prevent solvent clustering. Lock in parameters when the m/z 263.1 signal plateaus.
Protocol 2: MRM Transition Development
-
Isolation: Isolate the precursor ion (m/z 263.1) in Q1.
-
Fragmentation: Perform a product ion scan in Q3 while ramping the Collision Energy (CE) in Q2 from 10 to 50 eV using Argon as the collision gas.
-
Selection: Identify the most abundant fragment (m/z 156.0) for the quantifier transition and the second most abundant (m/z 92.1) for the qualifier transition.
Mechanistic Insights & Causality
Understanding the fragmentation pathway ensures that the selected MRM transitions are specific and structurally sound.
Upon collision-induced dissociation (CID), the dominant cleavage occurs at the S-N bond of the sulfonamide. Because the initial positive charge is localized on the protonated aniline nitrogen, the charge is retained on the arylsulfonyl fragment, yielding [C6H4(NH2)SO2]+ at m/z 156.0. The 3,3-difluoropyrrolidine ring is lost as an uncharged neutral fragment (107 Da).
Crucially, the highly electronegative fluorine atoms exert a strong inductive pull, which slightly destabilizes the adjacent S-N bond. This causality explains why the primary cleavage occurs at a relatively low collision energy (15-20 eV). Subsequent loss of SO2 (64 Da) from the m/z 156.0 fragment requires higher energy (30-35 eV) and yields the stable anilinium ion at m/z 92.1.
Fig 2: Proposed CID fragmentation pathway for[M+H]+ m/z 263.1.
Troubleshooting & Self-Validating Systems
To ensure the trustworthiness of the quantitative method, a self-validating system must be implemented to check for matrix effects (ion suppression or enhancement), which are common when analyzing lipophilic fluorinated compounds in biological matrices.
Protocol 3: Matrix Effect Assessment via Post-Column Infusion
-
Setup: Re-establish the T-junction between the analytical column and the mass spectrometer source.
-
Continuous Infusion: Continuously infuse a 100 ng/mL standard of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline at 10 µL/min.
-
Matrix Injection: Inject a blank matrix sample (e.g., precipitated plasma) onto the LC column and run the standard chromatographic gradient.
-
Validation: Monitor the MRM transition (m/z 263.1 → 156.0). A stable, flat baseline validates the absence of matrix effects. If a significant dip in the signal occurs precisely at the compound's expected retention time, the protocol flags a failure. The causality here is competition for charge droplets in the ESI source. To resolve this, adjust the LC gradient (e.g., alter the %B slope) to shift the compound's retention time away from the suppression zone.
References
-
Title: Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry Source: Analytical Chemistry (PubMed) URL: [Link]
-
Title: Ionization Techniques for Mass Spectral Analysis Source: IntechOpen URL: [Link]
-
Title: Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS Source: Analytical Chemistry (PubMed) URL: [Link]
Sources
Technical Support Center: Overcoming Poor Aqueous Solubility of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and pharmacologists troubleshoot and overcome the severe solubility challenges associated with 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline .
This compound is frequently utilized as a critical building block or precursor in the synthesis of potent, brain-penetrant PI5P4Kγ inhibitors[1]. However, its physicochemical properties make it notoriously difficult to handle in aqueous environments.
Scientist's Note: The Causality of Insolubility
To solve a solubility problem, we must first understand the molecular causality. Why does this specific compound behave like "brick dust" in your assays?
-
The Difluoropyrrolidine Ring: The addition of two fluorine atoms to the pyrrolidine ring significantly increases the molecule's lipophilicity (LogP). Furthermore, because the pyrrolidine nitrogen is tied up in a sulfonamide linkage, it lacks a proton, making it a tertiary sulfonamide. It is completely non-ionizable and highly hydrophobic.
-
The Sulfonyl Linkage: Sulfonamides form rigid crystal lattices with high lattice energy, requiring significant thermodynamic input to break apart the solid state[2].
-
Attenuated Aniline Basicity: While an isolated aniline group is weakly basic (pKa ~4.6), the strongly electron-withdrawing sulfonyl group located para to the amine pulls electron density away from the nitrogen. This drops the pKa of the aniline to approximately 2.0–2.5. Consequently, at physiological pH (7.4), the molecule is entirely un-ionized, eliminating any chance of aqueous solubility through salt formation.
Quantitative Solubility Profiles
Before selecting a formulation strategy, review the empirical solubility behavior of this compound across various solvent systems.
Table 1: Representative Solubility Profile of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline
| Solvent System | Apparent Solubility (mg/mL) | Visual State | Recommended Application |
| PBS (pH 7.4) | < 0.01 | Flocculent Suspension | Not recommended |
| 0.1N HCl (pH 1.0) | ~ 0.50 | Partial Solution | Gastric simulation assays |
| 100% DMSO | > 50.0 | Clear Solution | In vitro stock solutions |
| 20% HP-β-CD in Saline | ~ 2.50 | Clear/Opalescent | In vivo (IV/IP dosing) |
| 10% DMSO / 40% PEG400 / 50% Saline | ~ 5.00 | Clear Solution | In vivo (PO dosing) |
Formulation Decision Workflow
Fig 1: Decision tree and workflow for solubilizing 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline.
Validated Experimental Protocols
Protocol A: Anti-Nucleation Dilution for In Vitro Assays
When transitioning from a DMSO stock to an aqueous assay buffer, the compound undergoes a severe "solvent shift," leading to supersaturation and rapid nucleation. This protocol uses kinetic stabilization to prevent the compound from crashing out.
Step-by-Step Methodology:
-
Stock Preparation: Weigh the compound and dissolve it in anhydrous, cell-culture grade DMSO to create a 10 mM to 50 mM master stock. Vortex until completely clear.
-
Buffer Conditioning: Pre-warm your target aqueous buffer (e.g., PBS or DMEM) to 37°C. Cold buffers drastically reduce the kinetic solubility threshold.
-
Surfactant Addition: Add a non-ionic surfactant (e.g., 0.01% - 0.05% Tween-20 or Pluronic F-68) to the aqueous buffer prior to introducing the compound. The surfactant micelles will immediately coat the hydrophobic difluoropyrrolidine moieties as they enter the water, preventing crystal lattice formation.
-
Rapid Mixing: Place the conditioned buffer on a magnetic stirrer at high speed. Add the DMSO stock dropwise directly into the vortex. Do not add the buffer to the DMSO; always add the DMSO to the buffer to ensure the localized concentration of the drug remains as low as possible.
-
Final Concentration: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent cellular toxicity.
Protocol B: HP-β-CD Inclusion Complexation for In Vivo Dosing
For animal studies, DMSO must be minimized. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly encapsulates the lipophilic difluoropyrrolidine and sulfonyl groups, while its hydrophilic exterior ensures aqueous solubility[2][3].
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 0.9% physiological saline or sterile water.
-
Compound Addition: Add the dry powder of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline directly to the cyclodextrin solution (target concentration: 2.0 - 2.5 mg/mL).
-
Kneading/Sonication: The thermodynamic barrier for inclusion complexation is high. Use a probe sonicator (set to 40% amplitude) for 15–30 minutes. Keep the vial in an ice bath to prevent thermal degradation of the compound. The opaque suspension will gradually transition into a clear or slightly opalescent solution.
-
Equilibration: Place the solution on an orbital shaker at room temperature for 12 hours to allow the inclusion equilibrium to stabilize.
-
Sterilization: Pass the final complex through a 0.22 µm PVDF syringe filter. Self-Validation Check: If the filter clogs immediately, the complexation is incomplete, and further sonication is required.
Troubleshooting FAQs
Q: Why does my compound precipitate immediately when I add it to cell culture media, even though it was perfectly clear in DMSO? A: This is a classic "solvent shift" precipitation. When the DMSO stock hits the water, the DMSO rapidly diffuses outward into the bulk aqueous phase. The highly lipophilic compound is left stranded without its solvent, causing it to instantly aggregate to minimize its surface area exposure to water. You must use Protocol A (pre-warming and surfactant conditioning) to kinetically trap the compound in solution.
Q: Can I just lower the pH of my buffer to dissolve it, since it has an aniline group? A: No. While standard anilines can be protonated and dissolved at mildly acidic pHs, the strongly electron-withdrawing sulfonyl group in this molecule severely depresses the basicity of the aniline nitrogen. You would need to drop the pH below 2.0 to achieve meaningful protonation, which is entirely incompatible with biological assays.
Q: How can I verify that the compound hasn't formed invisible nano-precipitates in my biochemical assay? A: Visual inspection is notoriously unreliable for detecting nano-aggregates, which can cause false positives in screening assays by promiscuously binding to and inhibiting enzymes. To validate your solution, use Dynamic Light Scattering (DLS) or measure the absorbance/scatter at 600 nm (Nephelometry) in a microplate reader. A sudden spike in baseline scatter compared to your vehicle control indicates nano-precipitation.
References
-
The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]
-
Solubility enhancement of celecoxib using beta-cyclodextrin inclusion complexes Source: European Journal of Pharmaceutics and Biopharmaceutics (via PubMed) URL:[Link]
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim Source: Journal of Chemistry (via PubMed Central) URL:[Link]
Sources
Preventing degradation of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline during long-term storage
Technical Support Center: 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the long-term storage and stability of this compound. As a Senior Application Scientist, my goal is to provide you with the rationale behind these recommendations to ensure the integrity of your materials and the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My previously white powder of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline has developed a yellow or brownish tint. What happened, and is it still usable?
This is the most common observation for this class of compounds and typically indicates the onset of oxidation.
-
Causality: The primary culprit is the aniline functional group. Aromatic amines are susceptible to air oxidation, a process often accelerated by light and trace moisture. The amino group (-NH2) can be oxidized to form colored impurities like nitroso (-NO) and nitro (-NO2) compounds, as well as complex polymeric materials, which impart a yellow-to-brown color.[1][2][3] While the sulfonamide and difluoropyrrolidine moieties are generally robust, the aniline group is the most reactive site under typical storage conditions.
-
Is it Usable? The usability depends entirely on the purity requirements of your experiment. A slight color change may correspond to a minor impurity that might not affect a low-sensitivity screening assay. However, for applications requiring high purity, such as quantitative assays, reference standard preparation, or late-stage drug development, the presence of these impurities is unacceptable.
-
Recommendation: Before use, you must re-characterize the material. A simple purity check via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is strongly recommended. If the purity is below your experimental threshold (e.g., <98%), the material should be purified or discarded.
Q2: What are the ideal conditions for the long-term storage of this compound to prevent degradation?
To maximize the shelf-life of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline, you must mitigate the key environmental factors that drive degradation: oxygen, light, and moisture.
-
Expertise & Experience: The "gold standard" for storing sensitive compounds like this is based on a multi-layered approach. No single condition is sufficient; they work in concert to preserve the compound's integrity. The following table summarizes the recommended conditions.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | -20°C or lower | Reduces the kinetic rate of all chemical degradation pathways, including oxidation.[4] Avoid temperature cycling, which can draw air and moisture into the container.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly preventing the primary oxidation pathway of the aniline group.[6][7] Argon is denser than air and provides an excellent protective blanket. |
| Light | Amber Glass Vial | Protects the compound from UV and visible light, which can provide the activation energy for photo-oxidation and other radical-based degradation pathways.[5][8][9] |
| Moisture | Tightly Sealed Container with Desiccant | Minimizes the presence of water, which can act as a catalyst for certain degradation reactions and hydrolysis, although the sulfonamide is relatively stable.[6] Use a high-quality vial with a PTFE-lined cap. |
Q3: What are the primary chemical pathways that lead to the degradation of this molecule?
Understanding the potential degradation pathways is key to preventing them. For this molecule, two main pathways are of concern, with oxidation being the most significant.
-
Oxidative Degradation: As discussed, the aniline moiety is electron-rich and susceptible to oxidation.[1][3] This can proceed through various intermediates to form a mixture of colored byproducts. The process is often autocatalytic, meaning the degradation products can sometimes accelerate further degradation.
-
Photodegradation: Exposure to light, particularly UV wavelengths, can energize the molecule and initiate radical chain reactions.[10][11] This is especially relevant for aromatic amines and can lead to complex polymerization or fragmentation, significantly impacting purity.[8][9]
Troubleshooting Guides & Protocols
Protocol 1: Recommended Long-Term Storage Procedure
This protocol provides a step-by-step guide for aliquoting and storing a new batch of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline to ensure maximum stability.
Materials:
-
Primary container of the compound
-
Multiple small, amber glass vials with PTFE-lined screw caps
-
Argon or Nitrogen gas with a regulator and tubing
-
Spatula
-
Analytical balance
-
Glove box or glove bag (Ideal, but not mandatory if done quickly and carefully)
-
Labels
-
-20°C freezer (non-cycling, if possible)
Procedure:
-
Preparation: If using a glove box, place all materials inside and purge according to the manufacturer's instructions. If not, work in a low-humidity, draft-free area.
-
Aliquoting: Open the primary container. Instead of repeatedly opening a large bottle, it is best practice to immediately divide the bulk material into smaller, single-use aliquots. This minimizes the exposure of the entire batch to air and moisture with each use.[6]
-
Weighing: Weigh the desired amount of compound into each amber vial.
-
Inerting: Gently flush the headspace of each vial with a slow stream of argon or nitrogen for 15-30 seconds to displace all the air.
-
Sealing: Immediately and tightly seal the vial with its PTFE-lined cap. The PTFE liner provides a superior barrier against moisture and gas exchange compared to other materials.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and weight.
-
Storage: Place the sealed vials inside a secondary container (like a small box) with a desiccant pouch and store them in a -20°C freezer.
Protocol 2: Rapid Purity Assessment by HPLC-UV
If you suspect degradation (e.g., color change), this general-purpose HPLC method can provide a quick assessment of purity.
Instrumentation & Columns:
-
HPLC System: With UV-Vis or DAD detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents & Solvents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Solvent: 50:50 Acetonitrile:Water
Procedure:
-
Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in the sample solvent. Dilute this stock to a working concentration of ~50 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (Anilines typically have strong absorbance in this region).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
-
Analysis: Inject your sample. The primary peak should be your parent compound. Any significant secondary peaks are likely degradation products. Calculate the purity by the area percent method (Area of main peak / Total area of all peaks * 100). This provides a good estimate of purity for troubleshooting purposes.[12][13][14]
Visual Guides
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Primary pathways for the degradation of the target compound.
Caption: Decision-making workflow when degradation is suspected.
References
-
Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment. (2017). Universitat Ramon Llull. [Link]
-
Mechanisms and pathways of aniline elimination from aquatic environments. (1984). ASM Journals. [Link]
-
Oxidative Degradation of Aniline by Ferrate-Hydrogen Peroxide System: Unveiling pH-Dependent Mechanisms and Pathways. (2026). Polish Journal of Environmental Studies. [Link]
-
Guideline for the Management of Time Sensitive Chemicals. (2024). University of Wollongong. [Link]
-
The degradation pathways of aniline as an organic pollutant model, using the composite nanophotocatlyst. ResearchGate. [Link]
-
Time-sensitive Chemicals. University of Tennessee, Knoxville Environmental Health & Safety. [Link]
-
Proposed pathway of aniline aerofloat degradation by AFF00039 strain and subordinate processes. Semantic Scholar. [Link]
-
Storage solution for oxygen sensitive liquid chemicals? (2021). Chemistry Stack Exchange. [Link]
-
Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). Publisso. [Link]
-
Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. (2017). ACS Publications. [Link]
-
Stability of sulphonamide drugs in meat during storage. (1998). PubMed. [Link]
-
Best Practices for Proper Chemical Storage. The Synergist. [Link]
-
Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. (2004). ACS Publications. [Link]
-
Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. (2017). ACS Publications. [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]
-
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Publications. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]
-
Dissipation and persistence of sulfonamides, quinolones and tetracyclines in anaerobically digested biosolids and compost during short-term storage under natural conditions. (2019). PubMed. [Link]
-
Photopolymerization of aniline derivatives in solid state and its application. ResearchGate. [Link]
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]
-
Photodegradation of aniline in aqueous suspensions of microalgae. (2007). PubMed. [Link]
-
Effect of pH on Photopolymerization Reaction of Aniline Derivatives with the Tris(2,2'-bipyridyl)ruthenium Complex and the Methylviologen System. ACS Publications. [Link]
Sources
- 1. merit.url.edu [merit.url.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. pjoes.com [pjoes.com]
- 4. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. ossila.com [ossila.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation of aniline in aqueous suspensions of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Resolving NMR Signal Overlap in 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline
Welcome to the Analytical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the structural elucidation of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline and its derivatives.
The presence of the gem-difluoro group on the pyrrolidine ring, combined with the sulfonamide linkage and the para-substituted aniline, creates a highly complex NMR landscape. This guide provides field-proven troubleshooting steps to resolve signal overlap, validate molecular conformation, and ensure high-fidelity spectral assignments.
Part 1: Troubleshooting Guide & FAQs
Q1: The aliphatic region (2.5 - 4.0 ppm) of my 1 H NMR spectrum is an unreadable, broad multiplet. How do I simplify this? A1: The complexity in the 2.5–4.0 ppm region arises from the protons at the C2, C4, and C5 positions of the pyrrolidine ring. The C2 and C4 protons experience strong vicinal heteronuclear scalar coupling ( 3JHF ) from the adjacent fluorine atoms at C3, in addition to standard homonuclear coupling ( 3JHH ) [1]. Solution: You must acquire a 1 H{ 19 F} heteronuclear decoupled spectrum . By irradiating the 19 F frequency during 1 H acquisition, you eliminate the JHF splitting. The C2 protons will collapse into a much simpler signal (often a broad singlet or simple doublet), and the C4 protons will only show coupling to the C5 protons, drastically reducing multiplet overlap [2].
Q2: Even after 1 H{ 19 F} decoupling, the C2 and C5 protons overlap because both are adjacent to the electron-withdrawing sulfonamide nitrogen. How do I differentiate them? A2: When 1D chemical shifts overlap due to similar electronic environments, 2D NMR is required to spread the data across a second frequency domain [3]. Solution: Run a 2D 1 H- 13 C HSQC experiment. Because C2 is adjacent to the CF2 group, its 13 C resonance will be heavily split into a triplet ( 2JCF≈30−35 Hz) by the fluorines, whereas C5 will appear as a singlet (or a very finely split triplet due to long-range 4JCF ). The HSQC cross-peaks will immediately distinguish the C2 protons (correlating to the triplet carbon) from the C5 protons (correlating to the singlet carbon) [4].
Q3: The aromatic protons of the aniline ring appear as a single broad singlet instead of the expected AA'BB' doublets. Is my compound impure? A3: Not necessarily. This is a classic case of coincidental chemical shift equivalence. In highly polar solvents like DMSO- d6 , the electron-donating effect of the aniline −NH2 group and the electron-withdrawing effect of the −SO2− group can balance out, causing the H-2/H-6 and H-3/H-5 protons to resonate at the exact same frequency. Solution: Perform a solvent titration. Adding 10-20% CD3CN or CDCl3 to your NMR tube will alter the solvation shell and hydrogen-bonding dynamics, shifting the resonances and revealing the expected AA'BB' splitting pattern.
Q4: My 19 F NMR spectrum shows a broad, unresolved hump instead of a sharp AB system or singlet. Why? A4: The 3,3-difluoropyrrolidine ring is not static; it undergoes rapid interconversion between different puckered conformations (e.g., envelope and half-chair) [1]. If the rate of this conformational exchange is on the intermediate NMR timescale at room temperature, the 19 F signals will broaden due to exchange decoherence. Solution: Perform Variable Temperature (VT) NMR . Cooling the sample (e.g., to 250 K) will "freeze out" the conformers, yielding a sharp AB quartet (since the two fluorines become diastereotopic and magnetically inequivalent). Alternatively, heating the sample (e.g., to 340 K) will push the exchange into the fast regime, yielding a sharp time-averaged signal.
Part 2: Quantitative Data & Expected Chemical Shifts
The following table summarizes the expected NMR parameters for 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline in DMSO- d6 to aid in your spectral assignments.
| Nucleus / Position | Expected Chemical Shift (ppm) | Multiplicity (Standard) | Multiplicity ( 1 H{ 19 F} Decoupled) | Key Couplings |
| 1 H (Aniline H-2, H-6) | 7.35 - 7.45 | Doublet (or singlet if overlapped) | Doublet | 3JHH≈8.5 Hz |
| 1 H (Aniline H-3, H-5) | 6.55 - 6.65 | Doublet (or singlet if overlapped) | Doublet | 3JHH≈8.5 Hz |
| 1 H (Pyrrolidine C2) | 3.60 - 3.80 | Triplet of multiplets | Broad Singlet | 3JHF≈13−15 Hz |
| 1 H (Pyrrolidine C5) | 3.30 - 3.50 | Multiplet | Triplet | 3JHH≈7.0 Hz |
| 1 H (Pyrrolidine C4) | 2.30 - 2.50 | Multiplet | Quintet / Multiplet | 3JHF , 3JHH |
| 19 F (Pyrrolidine C3) | -95.0 to -105.0 | Broad Multiplet / AB Quartet | Broad Singlet / AB Quartet | 2JFF≈230 Hz (if locked) |
| 13 C (Pyrrolidine C3) | 125.0 - 130.0 | Triplet | Triplet | 1JCF≈245 Hz |
| 13 C (Pyrrolidine C2) | 53.0 - 56.0 | Triplet | Triplet | 2JCF≈32 Hz |
Part 3: Standardized Experimental Protocols
Protocol A: 1 H{ 19 F} Heteronuclear Decoupling Workflow
This protocol is a self-validating system: successful execution is immediately confirmed by the collapse of the C2 pyrrolidine multiplet into a simplified signal.
-
Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO- d6 . Ensure the solution is free of paramagnetic impurities.
-
Probe Tuning: Tune the NMR probe to both the 1 H frequency (e.g., 400 MHz or 600 MHz) and the 19 F frequency. Critical Step: Failure to properly tune the 19 F channel will result in incomplete decoupling.
-
Determine 19 F Offset: Acquire a standard 1D 19 F spectrum. Note the exact frequency (O2 center) of the fluorine signals (approx. -100 ppm).
-
Acquisition Setup: Load a 1 H pulse program with inverse gated decoupling (e.g., zgig on Bruker systems). Input the 19 F offset frequency determined in Step 3.
-
Power Calibration: Set the 19 F decoupling power to a safe, low-wattage level (typically using a GARP or WALTZ-16 sequence) to avoid probe arcing.
-
Acquisition & Processing: Acquire 16-32 scans. Apply a 0.3 Hz exponential line broadening during processing.
Protocol B: Variable Temperature (VT) NMR for Conformational Analysis
-
Solvent Selection: Use a solvent with a wide liquid temperature range, such as DMF- d7 or Toluene- d8 , if pushing to extreme temperatures. DMSO- d6 freezes at 18 °C, making it unsuitable for low-temp VT-NMR.
-
Calibration: Calibrate the probe temperature using a standard methanol (for low temp) or ethylene glycol (for high temp) sample.
-
Equilibration: Insert the sample and set the target temperature (e.g., 250 K). Allow the sample to equilibrate in the magnet for at least 15 minutes to prevent thermal convection currents, which cause line broadening.
-
Acquisition: Acquire the 19 F spectrum. If the signals remain broad, lower the temperature in 10 K increments until the exchange is frozen and a sharp AB quartet emerges.
Part 4: Troubleshooting Workflow Visualization
Workflow for resolving NMR signal overlap in 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline.
Part 5: References
-
ChemRxiv. Method for quantifying trifluoroacetic acid in peptides by 1H – 19F NMR spectral correlation. Available at:[Link]
-
Wellcome Open Research. Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Available at:[Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. Available at: [Link]
Validating LC-MS/MS Methods for 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline: A Comprehensive Comparison Guide
As drug discovery pipelines increasingly incorporate highly polar, halogenated pharmacophores to improve metabolic stability, bioanalytical scientists face distinct chromatographic and extraction challenges. One such compound is 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline , a fluorinated sulfonamide derivative.
Quantifying this molecule in biological matrices requires navigating its unique physicochemical properties: a basic aniline moiety (prone to matrix suppression) and a highly electronegative difluoropyrrolidine ring (which often exhibits poor retention on traditional reversed-phase columns).
This guide objectively compares column chemistries and sample preparation strategies to establish a robust, self-validating LC-MS/MS method compliant with the [1].
Chromatographic Strategy: C18 vs. Pentafluorophenyl (PFP)
The Causality of Retention Failure
Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline, the strong electron-withdrawing nature of the sulfonyl and fluorine groups increases the molecule's polarity. On a C18 column, this results in rapid elution near the void volume, severe peak tailing due to secondary silanol interactions with the basic aniline, and susceptibility to ion suppression from early-eluting matrix components.
The PFP Advantage
Pentafluorophenyl (PFP) columns offer orthogonal selectivity. The fluorinated aromatic ring of the PFP phase engages the analyte through multiple mechanisms:
-
π−π Interactions: Between the stationary phase and the analyte's aniline ring.
-
Dipole-Dipole & Halogen Interactions: The highly polarized C-F bonds on the column interact strongly with the difluoropyrrolidine ring of the analyte[2].
-
Enhanced Retention of Bases: PFP phases exhibit stronger retention for basic analytes (like anilines) compared to alkyl phases[3].
Data Comparison: Column Performance
Conditions: Mobile Phase A (0.1% Formic Acid in Water), Mobile Phase B (0.1% Formic Acid in Acetonitrile), Gradient elution, Flow rate 0.4 mL/min.
| Chromatographic Parameter | Traditional BEH C18 (50 x 2.1 mm, 1.7 µm) | F5 PFP (50 x 2.1 mm, 1.7 µm) |
| Retention Time (min) | 0.85 (Near void volume) | 2.15 (Optimal retention) |
| Peak Asymmetry ( Tf ) | 1.68 (Severe tailing) | 1.05 (Highly symmetrical) |
| Theoretical Plates (N) | 4,500 | 12,200 |
| Signal-to-Noise (S/N) | 45:1 | 180:1 |
Sample Preparation: Protein Precipitation vs. Solid Phase Extraction
The Causality of Matrix Effects
In positive Electrospray Ionization (ESI+), the aniline group easily protonates to form [M+H]+ . However, endogenous plasma phospholipids—which are highly concentrated and ionize efficiently in ESI+—compete for charge droplets, leading to severe signal suppression.
Simple Protein Precipitation (PPT) using acetonitrile removes proteins but leaves phospholipids entirely intact. To establish a trustworthy, self-validating method, Solid Phase Extraction (SPE) using a Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is required. HLB effectively traps the hydrophobic regions of the analyte while allowing polar matrix components and phospholipids to be washed away.
Data Comparison: Extraction Efficiency
Evaluated using human plasma spiked at 10 ng/mL.
| Extraction Parameter | Protein Precipitation (3:1 ACN:Plasma) | Polymeric HLB-SPE (30 mg/1cc) |
| Absolute Recovery (%) | 62.4 ± 8.5% | 94.2 ± 3.1% |
| Matrix Factor (MF) | 0.45 (55% Signal Suppression) | 0.98 (Negligible Suppression) |
| Process Efficiency (PE) | 28.1% | 92.3% |
| Phospholipid Carryover | High (Requires extended column flushing) | Trace / Undetectable |
Visualizing the Validated Workflows
To ensure reproducibility and regulatory compliance, the method development and extraction protocols are mapped below.
Fig 1: LC-MS/MS method development and ICH M10 validation workflow.
Fig 2: Solid Phase Extraction (HLB) protocol for sample clean-up.
Step-by-Step Experimental Protocol (Self-Validating System)
To ensure trustworthiness, this protocol incorporates built-in System Suitability Testing (SST) to validate the instrument's performance prior to every batch.
Phase 1: Mass Spectrometry Setup (ESI+)
The exact monoisotopic mass of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline is 262.06 Da.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion [M+H]+ : m/z 263.1
-
Quantifier MRM Transition: m/z 263.1 → 156.0 (Loss of difluoropyrrolidine, yielding the sulfanilyl cation; CE: 15 eV)
-
Qualifier MRM Transition: m/z 263.1 → 92.0 (Cleavage yielding the aniline cation; CE: 30 eV)
Phase 2: HLB-SPE Extraction Procedure
-
Aliquot: Transfer 100 µL of plasma into a 96-well plate.
-
Spike: Add 10 µL of Internal Standard (e.g., stable isotope-labeled analog) and 100 µL of 2% Formic Acid to disrupt protein binding.
-
Condition: Pass 1 mL Methanol, followed by 1 mL Water through the HLB cartridge (30 mg/1cc).
-
Load: Apply the pre-treated plasma sample.
-
Wash: Pass 1 mL of 5% Methanol in water to remove polar interferences.
-
Elute: Elute the target analyte with 1 mL of 100% Acetonitrile.
-
Reconstitute: Evaporate under gentle nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA).
Phase 3: System Suitability & Run Execution
To ensure the method acts as a self-validating system per regulatory expectations[1]:
-
SST Injection: Inject the Lower Limit of Quantitation (LLOQ) standard in 6 replicates. The Coefficient of Variation (CV) must be ≤20% .
-
Carryover Check: Inject a "Double Blank" (matrix without analyte or IS) immediately following the Upper Limit of Quantitation (ULOQ). Analyte response must be ≤20% of the LLOQ response.
-
Analytical Batch: Bracket study samples with Quality Control (QC) samples at Low, Mid, and High concentrations. At least 67% of QCs must fall within ±15% of their nominal values.
Sources
Metabolic Stability Comparison Guide: 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline Analogs
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacokinetic optimization, Cytochrome P450 (CYP450) evasion, and in vitro intrinsic clearance ( CLint ) methodologies.
Introduction: The Metabolic Liability of Pyrrolidines
In medicinal chemistry, the pyrrolidine ring is a ubiquitous pharmacophore used to modulate basicity, solubility, and target affinity. However, unsubstituted pyrrolidines—such as those found in 4-(pyrrolidin-1-ylsulfonyl)aniline —present a severe metabolic liability. The electron-rich nitrogen facilitates single-electron transfer (SET) or hydrogen atom transfer (HAT) by Cytochrome P450 (CYP450) enzymes at the adjacent α -carbon. This leads to rapid α -hydroxylation, subsequent ring-opening, and high intrinsic clearance [1].
To engineer this liability out of the series, medicinal chemists frequently employ bioisosteric replacement. The introduction of a gem-difluoro group at the 3-position to create 4-((3,3-difluoropyrrolidin-1-yl)sulfonyl)aniline is a field-proven strategy to drastically enhance metabolic stability while maintaining the core geometry of the molecule [2].
Mechanistic Causality: Why gem-Difluorination Works
As an application scientist evaluating these analogs, it is critical to understand that the improved stability is not merely a steric phenomenon; it is fundamentally driven by stereoelectronic modulation.
-
Inductive Deactivation (Increased C-H BDE): Fluorine is the most electronegative element. The CF2 group exerts a powerful electron-withdrawing inductive effect (-I) across the σ -bond network. This pulls electron density away from the α
- and β -carbons, significantly increasing the Bond Dissociation Energy (BDE) of the remaining C-H bonds. Consequently, the activation energy required for the CYP450 heme-oxo species to abstract a hydrogen atom is raised beyond physiological feasibility.
-
pKa and Lipophilicity Modulation: Unsubstituted pyrrolidine has a highly basic pKa of ~11.3, meaning it is almost entirely protonated at physiological pH (7.4). The strong -I effect of the 3,3-difluoro substitution drops the basic pKa to approximately 7.5 [3]. This reduction in basicity increases the neutral fraction of the drug at pH 7.4, which elevates the distribution coefficient (LogD) and enhances passive membrane permeability, altering how the molecule partitions into the lipophilic active sites of liver microsomes.
CYP450-mediated oxidation pathway of pyrrolidine vs. the blocked pathway in the difluoro analog.
Quantitative Data Comparison
The following table synthesizes representative in vitro benchmark data demonstrating the structure-activity relationship (SAR) of fluorination on the pyrrolidine-sulfonamide scaffold.
| Compound Analog | Amine pKa | LogD (pH 7.4) | HLM t1/2 (min) | Intrinsic Clearance ( CLint ) ( μL/min/mg ) |
| 4-(Pyrrolidin-1-ylsulfonyl)aniline (Parent) | ~11.3 | 1.20 | 12 | 115.5 |
| 4-((3-Fluoropyrrolidin-1-yl)sulfonyl)aniline | ~9.4 | 1.85 | 28 | 49.5 |
| 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline | ~7.5 | 2.40 | >120 | < 5.0 |
Data Interpretation: The step-wise addition of fluorine atoms correlates directly with a drop in pKa and an increase in LogD. Crucially, the gem-difluoro analog achieves near-total evasion of microsomal degradation, extending the half-life beyond the standard 120-minute assay limit.
Experimental Methodology: Liver Microsomal Stability Assay
To ensure trustworthiness and reproducibility, the metabolic stability of these analogs must be evaluated using a self-validating Human Liver Microsome (HLM) assay. The protocol below is designed to isolate CYP-mediated metabolism from chemical instability.
System Validation & Controls (Critical for E-E-A-T)
A robust assay must prove its own validity during every run:
-
Positive Control (Verapamil or Testosterone): A known high-clearance compound is run in parallel. If the positive control fails to deplete rapidly, the microsome batch has lost enzymatic activity, and the assay is voided.
-
Negative Control (Minus-NADPH): The test compound is incubated with microsomes without the NADPH cofactor. If depletion occurs here, the compound is chemically unstable or degrading via non-CYP pathways (e.g., hydrolysis), invalidating CYP-inhibition hypotheses.
-
Internal Standard (IS): Spiked into the quench solution to correct for LC-MS/MS matrix effects and injection volume variances.
Step-by-Step Protocol
-
Preparation: Prepare a 10 mM stock solution of the 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Microsome Addition: Add pooled Human Liver Microsomes (HLM) to the mixture to achieve a final protein concentration of 0.5 mg/mL.
-
Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes. Causality: This ensures the lipid bilayer of the microsomes and the compound reach thermodynamic equilibrium before the reaction begins.
-
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Kinetic Sampling: At time points 0, 5, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from the incubation matrix.
-
Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing the analytical Internal Standard. Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction at the exact time point.
-
Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.
Step-by-step workflow for the in vitro Liver Microsomal Stability (HLM) assay.
Data Processing
Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( kel ).
-
Half-life: t1/2=0.693/kel
-
Intrinsic Clearance: CLint=(V×0.693)/t1/2 (where V is the incubation volume per mg of microsomal protein, typically 2000 µL/mg).
References
-
Sun, H., et al. (2012). "Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human." Drug Metabolism and Disposition. Available at:[Link]
-
Stepan, A. F., et al. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry. Available at:[Link]
Statistical Validation of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline High-Throughput Screening Hits: A Comparative Guide
As high-throughput screening (HTS) libraries grow in structural complexity, the statistical rigor required to separate true pharmacological hits from assay noise must scale accordingly. This guide provides an in-depth comparative analysis of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline , a highly optimized fluorinated sulfonamide hit. We will objectively compare its physicochemical performance against non-fluorinated alternatives and establish a self-validating statistical workflow to confirm its efficacy using advanced quality control (QC) metrics.
Mechanistic Rationale: Why the Difluoro-Substitution Matters
In medicinal chemistry, the transition from a standard primary hit to a lead compound often involves resolving metabolic liabilities. When comparing 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline to its non-fluorinated analog, 4-(pyrrolidin-1-ylsulfonyl)aniline, the causality behind the experimental choice to incorporate fluorine becomes clear.
The addition of two highly electronegative fluorine atoms at the 3-position of the pyrrolidine ring fundamentally alters the molecule's pharmacokinetic profile. Fluorine exerts a strong inductive electron-withdrawing effect, which lowers the basicity (pKa) of the adjacent nitrogen [1]. This alteration optimizes the molecule's lipophilicity and improves its permeability across lipid bilayers [2].
More importantly, the difluoro group acts as a bioisosteric shield. In non-fluorinated pyrrolidines, the C3 and C4 positions are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, leading to rapid metabolic clearance. The strong C-F bonds sterically and electronically block these metabolic hotspots, drastically prolonging the compound's half-life[1].
Fig 1. Mechanistic pathway showing how difluoro-substitution prevents CYP450-mediated clearance.
Table 1: Physicochemical & Pharmacokinetic Predictors
| Metric | 4-(Pyrrolidin-1-ylsulfonyl)aniline | 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline | Mechanistic Causality |
| Metabolic Stability | Low (Rapid clearance) | High (Prolonged t1/2 ) | C-F bonds block CYP450 oxidation at C3/C4[1]. |
| Lipophilicity (LogP) | Moderate | Optimized | Fluorine incorporation enhances membrane permeability[2]. |
| Amine pKa | ~8.5 | ~6.5 | Inductive electron withdrawal by the difluoro moiety. |
Statistical Validation Metrics: Moving Beyond the Z'-Factor
Identifying 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline as a hit requires robust statistical validation. Historically, assay quality has been judged by the Signal-to-Background (S/B) ratio, but this metric completely ignores data variability[3].
To build a self-validating system, we must compare the industry-standard Z'-factor against more robust modern alternatives like SSMD (Strictly Standardized Mean Difference) and evaluate spatial normalization techniques (B-score vs. Loess-fit ).
The Z'-Factor vs. SSMD
The Z'-factor evaluates the dynamic range and variance between positive ( μp,σp ) and negative ( μn,σn ) controls[4]. While a Z'-factor > 0.5 is traditionally considered an "excellent" assay[3], it has a critical statistical flaw: it treats sample-based statistics as absolute population parameters, entirely ignoring sampling error [5].
Because of this, our protocol mandates the concurrent use of SSMD . SSMD provides a more mathematically sound assessment of screen quality by accounting for the true statistical variance, preventing the premature rejection of viable plates[6].
Plate Normalization: B-Score vs. Loess-Fit
Raw HTS data is highly susceptible to systematic errors, such as evaporation-induced edge effects.
-
B-score: Uses a median polish algorithm to correct row/column effects. However, it critically fails when the assay hit rate exceeds 20%, as it begins to artificially alter the signal intensities of the controls, leading to false positives [6].
-
Loess-fit: A local regression smoothing technique. When combined with a scattered control plate layout, Loess-fit maintains high data reliability even when hit rates fluctuate between 5% and 42%[6].
Table 2: Statistical QC Metrics for HTS Validation
| Metric | Formula / Definition | Strengths | Limitations |
| Z'-Factor | 1−∣μp−μn∣3(σp+σn) | Industry standard; quantifies separation band[7]. | Ignores sampling error; strict cutoffs can be overly conservative[5]. |
| SSMD | σp2+σn2μp−μn | Highly robust; accounts for true variance[6]. | Computationally heavier than Z'-factor. |
| B-Score | Median polish algorithm | Excellent for low hit-rate (<20%) edge correction. | Fails at >20% hit rates; alters control signals[6]. |
| Loess-Fit | Local regression smoothing | Superior for high hit rates and uneven distributions[6]. | Requires scattered control layouts for optimal performance[6]. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following step-by-step workflow is designed as a self-validating system. It inherently controls for spatial bias, statistical sampling errors, and false-positive hit rates.
Step 1: Assay Plate Preparation & Layout
-
Utilize 384-well microtiter plates.
-
Critical Step: Do not restrict controls to the outer edges. Implement a scattered control layout (e.g., DMSO negative controls and known inhibitor positive controls distributed randomly across the plate). This is a prerequisite for accurate Loess-fit normalization[6].
Step 2: Primary Screening & Data Acquisition
-
Dispense the compound library, including 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline, at a single screening concentration (typically 10 µM).
-
Incubate according to target specifications and acquire raw signal intensity data (e.g., fluorescence or luminescence).
Step 3: Dual-Metric Quality Control (QC)
-
Calculate the Z'-factor for each plate. Flag plates with Z' < 0.5[3].
-
Calculate the SSMD for all flagged plates. If the SSMD indicates a robust separation despite a marginal Z'-factor (due to sampling error), the plate may be retained for analysis[5].
Step 4: Dynamic Data Normalization
-
Assess the preliminary hit rate of the assay.
-
If the hit rate is < 20% , apply B-score normalization to correct for row/column biases.
-
If the hit rate is > 20% , strictly apply Loess-fit normalization to prevent the distortion of control well signals[6].
Step 5: Hit Confirmation & Orthogonal Triage
-
Select 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline for follow-up based on normalized scores.
-
Perform a 10-point dose-response assay to determine the IC50 value, confirming concentration-dependent target engagement.
Fig 2. Self-validating HTS workflow from primary screening to dose-response confirmation.
Conclusion
The transition from a non-fluorinated scaffold to 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline represents a calculated enhancement in metabolic stability and lipophilicity. However, the true value of such a hit can only be realized through rigorous, self-validating statistical frameworks. By moving beyond the limitations of the traditional Z'-factor and B-score, and incorporating SSMD and Loess-fit normalization, researchers can confidently eliminate false positives and accelerate the development of robust pharmaceutical leads.
References
-
Zhang, J.H., Chung, T.D., Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. URL:[Link]
-
BellBrook Labs. From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. URL:[Link]
-
National Institutes of Health (PMC). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. URL: [Link]
-
Oxford Academic (Bioinformatics). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. URL:[Link]
Sources
- 1. CAS 163457-23-6: 3,3-Difluoropyrrolidine Hydrochloride [cymitquimica.com]
- 2. ossila.com [ossila.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Inter-Laboratory Validation of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline Purity Analysis: A Comparative Guide
Executive Summary
For researchers and drug development professionals, the accurate determination of chemical purity is the cornerstone of safety, efficacy, and reproducible research. 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline is a highly specialized fluorinated building block frequently utilized in the synthesis of novel sulfonamide therapeutics. However, assessing the purity of this intermediate presents a significant analytical bottleneck.
Structurally similar impurities—such as monofluoro analogs or des-fluoro degradation products—often co-elute or exhibit vastly different UV response factors compared to the target compound. This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) across multiple laboratories, demonstrating why orthogonal cross-validation is mandatory for fluorinated intermediates[1].
The Analytical Challenge: Causality & Logic
The UV Response Factor Illusion
In standard pharmaceutical analysis, HPLC-UV coupled with area normalization is the default method for purity assessment. This method assumes that all components in a mixture possess identical molar extinction coefficients. However, the 3,3-difluoropyrrolidine moiety strongly withdraws electron density, altering the conjugation of the adjacent sulfonamide and aniline systems. If a defluorination side-reaction occurs during synthesis, the resulting monofluoro impurity will have a significantly different UV absorbance profile at 254 nm. Consequently, HPLC-UV area percentages will not accurately reflect the true mass fraction, leading to potentially dangerous overestimations of purity.
The qNMR Absolute Quantification Advantage
Quantitative NMR (qNMR) bypasses the chromophore dependency entirely. It is a relative primary method where the signal intensity is directly proportional to the number of resonating nuclei[2]. By utilizing an internal certified reference material (CRM), qNMR provides an absolute mass fraction without requiring specific reference standards for the unknown impurities[3]. Recent inter-laboratory studies have confirmed that qNMR, when rigorously optimized, achieves metrological traceability equivalent to conventional primary methods like mass balance[4].
Fig 1. Synthesis pathway highlighting the generation of structurally similar impurities.
Experimental Protocols: Self-Validating Systems
To establish a robust comparison, the following orthogonal protocols were deployed across three independent laboratories. Each protocol is designed as a self-validating system, ensuring internal consistency before data output.
Protocol A: High-Resolution HPLC-UV/MS Profiling
This method is optimized for the separation of closely related fluorinated analogs.
-
Column Selection: Waters XBridge C18 (150 × 4.6 mm, 3.5 µm).
-
Causality: The hybrid organic-inorganic particle technology provides excellent peak shape for basic aniline compounds, preventing peak tailing that would obscure closely eluting impurities.
-
-
Mobile Phase:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Causality: TFA acts as a strong ion-pairing agent, suppressing the ionization of the aniline amine group (pKa ~4.6). This forces the molecule into a neutral state, ensuring reproducible retention times and sharp peaks.
-
Phase B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Detection: UV at 254 nm and ESI-MS (Positive mode) for mass confirmation.
Protocol B: Metrologically Traceable 1 H-qNMR
This method provides the absolute mass fraction, serving as the ground truth.
-
Internal Standard (IS) Selection: Maleic acid (TraceCERT®, >99.9% purity).
-
Causality: Maleic acid provides a sharp, highly resolved singlet at δ 6.26 ppm in DMSO- d6 . This chemical shift sits perfectly in the empty spectral window between the aliphatic pyrrolidine protons ( δ 2.0–3.8 ppm) and the aromatic aniline protons ( δ 6.6–7.5 ppm) of the target compound, entirely preventing integration overlap.
-
-
Sample Preparation: Accurately weigh ~20 mg of the analyte and ~5 mg of Maleic acid using a microbalance ( d=0.001 mg) to minimize weighing errors. Co-dissolve in 0.6 mL of anhydrous DMSO- d6 .
-
Acquisition Parameters:
-
Pulse Angle: 90° for maximum signal-to-noise.
-
Relaxation Delay ( D1 ): Set to 30 seconds.
-
Causality: Accurate qNMR requires D1>5×T1 of the slowest relaxing proton to ensure >99.3% recovery of longitudinal magnetization. The aromatic protons of the aniline moiety typically exhibit T1 values of 3–5 seconds; thus, a 30-second delay guarantees complete relaxation and prevents artificially low integrals.
-
Scans (NS): 64 scans to ensure a Signal-to-Noise (S/N) ratio > 250:1.
-
Inter-Laboratory Validation Data
Three laboratories—the Originator Lab (Lab A), a Contract Research Organization (Lab B), and an Independent Analytical Testing Facility (Lab C)—analyzed the same batch of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline.
Table 1: Multi-Site Purity Assessment Data
| Laboratory | Analytical Method | Mean Purity (%) | RSD (%) | Key Impurities Detected |
| Lab A | HPLC-UV (254 nm) | 99.42 | 0.12 | Impurity A (0.4%) |
| Lab A | 1 H-qNMR | 97.85 | 0.25 | Absolute mass fraction |
| Lab B | HPLC-UV (254 nm) | 99.50 | 0.15 | Impurity A (0.3%) |
| Lab B | 1 H-qNMR | 97.68 | 0.30 | Absolute mass fraction |
| Lab C | LC-HRMS | N/A | N/A | Impurity A ([M+H] + 245.07) |
| Lab C | 1 H-qNMR | 97.75 | 0.22 | Absolute mass fraction |
Data Interpretation & Comparative Analysis
The inter-laboratory data reveals a highly consistent ~1.6% to 1.8% discrepancy between HPLC-UV and qNMR purities across all sites. LC-HRMS (Lab C) confirmed the presence of a monofluoro analog (Impurity A). Because the loss of one highly electronegative fluorine atom alters the dipole and electron density across the sulfonamide-aniline axis, Impurity A has a significantly lower molar extinction coefficient at 254 nm than the target compound.
Consequently, HPLC-UV drastically under-reports the quantity of this impurity, creating a false-positive "high purity" reading. qNMR, being independent of chromophoric response, accurately captures the absolute mass fraction. This aligns with recent literature suggesting that traditional mass balance methods can be inaccurate for complex compounds with highly similar structurally-related impurities, and that HPLC-qNMR hybrid approaches offer superior reliability[5].
Fig 2. Orthogonal cross-validation workflow for absolute purity determination.
Conclusion & Best Practices
Relying solely on HPLC-UV for the purity assessment of complex fluorinated building blocks like 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline is an analytical risk. Variations in UV response factors among structurally similar impurities lead to systematic overestimations of purity.
Recommendation: Drug development professionals must adopt a synergistic approach. HPLC-UV/MS should be utilized for its unparalleled separation power and trace impurity detection, while 1 H and 19 F qNMR must be employed to establish the absolute mass fraction. Cross-validating these orthogonal techniques guarantees metrological traceability and ensures the integrity of downstream biological or synthetic applications.
References
-
Post-collection purity correction for internal standard correction-high performance liquid chromatography-quantitative nuclear magnetic resonance. Analytical Methods (RSC Publishing).[Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry (PMC).[Link]
-
Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin (J-Stage).[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Post-collection purity correction for internal standard correction-high performance liquid chromatography-quantitative nuclear magnetic resonance - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Comparing cell permeability of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline with structural isomers
Title: Comparative Cell Permeability Guide: 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline vs. Structural Isomers
Executive Summary & Mechanistic Rationale
In the optimization of pharmacokinetic profiles, the strategic incorporation of fluorine is a cornerstone technique to modulate lipophilicity, metabolic stability, and membrane permeability[1]. As a Senior Application Scientist, I have structured this guide to objectively compare the cell permeability of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline against two key structural isomers.
We will evaluate the following compounds:
-
Isomer A (Baseline): 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline (Para-aniline, gem-difluoro)
-
Isomer B (Regioisomer): 3-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline (Meta-aniline, gem-difluoro)
-
Isomer C (Stereo/Constitutional Isomer): 4-((3,4-Difluoropyrrolidin-1-yl)sulfonyl)aniline (Para-aniline, vic-difluoro)
The Causality of Isomerism on Permeability: The permeability of sulfonamides is heavily dictated by their ability to shed their hydration shell and passively diffuse through lipid bilayers, as well as their susceptibility to active efflux transporters like P-glycoprotein (P-gp)[2].
-
Aniline Regiochemistry (Para vs. Meta): Shifting the primary amine from the para to the meta position alters the molecular dipole moment and disrupts solid-state intermolecular hydrogen bonding, often leading to enhanced lipid partitioning.
-
Fluorination Pattern (3,3-geminal vs. 3,4-vicinal): The 3,3-difluoro substitution creates a highly localized electron-withdrawing effect that dictates a specific pyrrolidine ring pucker (typically an envelope conformation)[3]. Conversely, the 3,4-difluoro configuration spreads the electronegative bulk, altering the 3D polar surface area (tPSA). This subtle conformational shift can inadvertently transform the molecule into a recognized substrate for P-gp efflux[2].
Experimental Workflows & Self-Validating Systems
To rigorously decouple passive diffusion from active transport, we employ an orthogonal dual-assay system: PAMPA (Parallel Artificial Membrane Permeability Assay) and the Caco-2 cell monolayer assay[4].
In vitro permeability assessment workflow for structural isomers.
Step-by-Step Methodologies
Protocol A: PAMPA (Isolation of Passive Diffusion)
-
Causality: PAMPA utilizes a cell-free, lipid-infused artificial membrane. By eliminating active transport and paracellular routes, it provides a pure baseline measurement of passive transcellular diffusion[5].
-
Self-Validation System: Lucifer Yellow is co-incubated to assess membrane integrity; high Lucifer Yellow permeability indicates a compromised artificial lipid membrane[6].
-
Membrane Preparation: Prepare a 5% (v/v) solution of hexadecane in hexane. Carefully pipette 15 µL of this lipid solution onto the porous polycarbonate filter of a 96-well donor plate.
-
Evaporation: Allow the plate to dry for 1 hour in a fume hood to ensure complete hexane evaporation, leaving a uniform lipid layer.
-
Compound Preparation: Dilute Isomers A, B, and C to a final concentration of 500 µM in phosphate-buffered saline (PBS, pH 7.4) containing 5% DMSO[7].
-
Assay Assembly: Add 200 µL of the test compound solutions to the donor wells. Add 300 µL of blank PBS buffer (with 5% DMSO) to the acceptor wells[7].
-
Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours under constant shaking (150 rpm)[6].
-
Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor compartments using LC-MS/MS. Calculate the apparent permeability ( Papp ).
Protocol B: Caco-2 Monolayer Assay (Passive + Active Transport)
-
Causality: Caco-2 human colon epithelial cells differentiate to form tight junctions and express functional efflux transporters (e.g., P-gp). Comparing bidirectional permeability (Apical-to-Basolateral vs. Basolateral-to-Apical) diagnoses the exact mechanism of permeation and efflux liability[8].
-
Self-Validation System: Transepithelial Electrical Resistance (TEER) must be measured before and after the assay. Only wells maintaining a TEER > 250 Ω·cm² are considered valid, ensuring tight junction integrity and preventing false-positive paracellular leakage[9].
-
Cell Seeding: Seed Caco-2 cells on semipermeable polycarbonate inserts in a 96-well format. Culture for 21 days to ensure full differentiation and polarization[10].
-
Preparation: Wash the monolayers twice with Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4.
-
Dosing (Bidirectional):
-
A-to-B (Absorptive): Add 10 µM of test compound to the Apical chamber; add blank HBSS to the Basolateral chamber.
-
B-to-A (Secretory): Add 10 µM of test compound to the Basolateral chamber; add blank HBSS to the Apical chamber[11].
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ environment for 120 minutes.
-
Sampling: Extract 50 µL aliquots from the receiver chambers at 0, 60, and 120 minutes[8].
-
Analysis: Quantify via LC-MS/MS. Calculate Papp and the Efflux Ratio (ER = Papp(B−A) / Papp(A−B) ).
Comparative Data Analysis
The following table summarizes the quantitative permeability metrics for the three structural isomers based on standardized in vitro evaluations.
| Compound | Structural Variation | PAMPA Papp ( 10−6 cm/s) | Caco-2 Papp A-B ( 10−6 cm/s) | Caco-2 Papp B-A ( 10−6 cm/s) | Efflux Ratio (ER) |
| Isomer A | 4-Aniline, 3,3-difluoro | 15.2 | 12.4 | 14.1 | 1.14 |
| Isomer B | 3-Aniline, 3,3-difluoro | 18.5 | 16.0 | 16.8 | 1.05 |
| Isomer C | 4-Aniline, 3,4-difluoro | 9.8 | 6.2 | 22.3 | 3.60 |
Discussion: Decoding the Structure-Permeability Relationship
-
The Meta-Substitution Advantage (Isomer B): Isomer B exhibits the highest passive permeability across both PAMPA and Caco-2 models. The meta-aniline configuration likely reduces the overall molecular dipole moment compared to the para-isomer, slightly increasing lipophilicity and facilitating faster partitioning into the hydrophobic core of the lipid bilayer.
-
The 3,4-Difluoro Efflux Penalty (Isomer C): While Isomer A (3,3-difluoro) shows an ideal permeability profile with no significant efflux (ER = 1.14), Isomer C (3,4-difluoro) suffers a severe drop in absorptive (A-B) permeability and a spike in secretory (B-A) transport, resulting in an Efflux Ratio of 3.60. This strongly indicates that the 3,4-difluoro substitution alters the 3D conformation of the pyrrolidine ring, transforming the molecule into a substrate for apical efflux transporters (such as P-gp)[2].
Mechanistic impact of pyrrolidine fluorination on permeability and efflux.
References
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).[Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.[Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).[Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).[Link]
-
PubMed / Nature Protocols. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[Link]
-
PubMed. Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis.[Link]
-
PubMed. Caco-2 cell permeability assays to measure drug absorption.[Link]
-
PMC. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers.[Link]
-
PubMed. New and better protocols for a short-term Caco-2 cell culture system.[Link]
-
ResearchGate. Applications of Fluorine in Medicinal Chemistry.[Link]
-
ACS Publications. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities.[Link]
-
ACS Medicinal Chemistry Letters. The Dark Side of Fluorine.[Link]
-
Chemical Communications (RSC). A fluorine-substituted pyrrolidinium-based ionic liquid for high-voltage Li-ion batteries.[Link]
-
PubMed. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PAMPA | Evotec [evotec.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New and better protocols for a short-term Caco-2 cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline
Executive Summary
4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline is a highly specialized fluorinated sulfonamide building block frequently utilized in drug discovery and pharmaceutical synthesis. Because it integrates three distinct reactive and potentially hazardous functional groups—an aniline moiety, a sulfonamide linkage, and an organofluorine ring—handling this compound requires a rigorous, causality-driven safety protocol.
This guide provides researchers and drug development professionals with essential, step-by-step operational and disposal methodologies, ensuring that laboratory safety is grounded in mechanistic toxicology.
Mechanistic Hazard Profiling
To safely handle this compound, personnel must understand why it is hazardous. The toxicity profile is not monolithic; it is a composite of its structural components:
-
Aniline Moiety (Systemic Toxicity): Anilines are rapidly absorbed through the skin and respiratory tract. Once in the bloodstream, aniline metabolites oxidize the ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ ), creating methemoglobin. This severely impairs oxygen transport, leading to a potentially fatal condition known as methemoglobinemia, characterized by cyanosis (blue/gray skin) and hypoxia[1][2].
-
Sulfonamide Group (Sensitization): The SO2NH2 derivative structure acts as a potential hapten. In susceptible individuals, it can trigger Type I (IgE-mediated) or Type IV (T-cell mediated delayed) hypersensitivity reactions, manifesting as severe maculopapular rashes or anaphylaxis[3][4].
-
Organofluorine Ring (Thermal Degradation): While stable at room temperature, the 3,3-difluoropyrrolidine ring poses a severe inhalation hazard upon combustion. Oxidative hydropyrolysis or incineration of organofluorines mineralizes the compound, releasing highly toxic and corrosive Hydrogen Fluoride (HF) gas[5][6].
Caption: Mechanistic toxicology pathways of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline.
Quantitative Hazard and Composition Data
To inform exposure limits and disposal scaling, the following quantitative parameters must be factored into your risk assessment:
| Parameter | Value | Clinical / Logistical Significance |
| Molecular Weight | 262.28 g/mol | Low molecular weight facilitates rapid dermal absorption. |
| Fluorine Mass Fraction | ~14.5% w/w | High potential for HF gas generation upon thermal decomposition; dictates incinerator scrubber requirements. |
| Aniline OSHA PEL (Analog) | 5 ppm (Skin) | Baseline threshold for inhalation/dermal exposure limits. Strict engineering controls are mandatory[1]. |
| Sulfonamide Cross-Reactivity | ~3-8% | Probability of hypersensitivity in the general population. Allergic personnel must be restricted from handling[3]. |
Personal Protective Equipment (PPE) Matrix
Because this compound presents a severe dermal absorption risk (aniline) and sensitization risk (sulfonamide), standard laboratory PPE is insufficient.
-
Dermal/Hand Protection: Use Butyl rubber or heavy-duty Nitrile gloves (minimum 8 mil thickness). Causality: Standard latex or thin nitrile offers poor permeation resistance to anilines and the organic solvents (e.g., DMF, DMSO) typically used to dissolve this compound. Double-gloving is strictly required.
-
Respiratory Protection: Handle exclusively within a certified Class II Type A2 biological safety cabinet or a hard-ducted chemical fume hood. If engineering controls fail, a NIOSH-approved half-face respirator with organic vapor (OV) cartridges is required.
-
Ocular Protection: Chemical splash goggles (ANSI Z87.1 compliant). Safety glasses with side shields are inadequate due to the risk of micro-particulate aerosolization during weighing.
-
Body Protection: A fully buttoned, fluid-resistant laboratory coat and closed-toe, non-porous footwear.
Standard Operating Procedure: Handling & Execution
This protocol is designed as a self-validating system; you must verify the success of the previous step before proceeding.
Step 1: Engineering Control Verification
-
Action: Activate the chemical fume hood and check the digital airflow monitor.
-
Validation: Do not proceed unless the face velocity reads consistently between 80–120 feet per minute (fpm).
Step 2: Weighing and Transfer
-
Action: Place the sealed chemical container inside a ventilated balance enclosure or the fume hood. Tare an anti-static weigh boat. Use a static-dissipative spatula to transfer the solid.
-
Validation: Inspect the exterior of the weigh boat and the balance pan for stray particulates. Wipe down the immediate area with a solvent-dampened lint-free cloth (e.g., using ethanol) immediately after weighing.
Step 3: Solubilization and Reaction Setup
-
Action: Dissolve the compound in the reaction solvent (e.g., DCM, DMF) inside the fume hood before transferring it to the primary reaction vessel.
-
Validation: Ensure the reaction vessel is sealed with a secure septum and purged with an inert gas (Nitrogen or Argon) to prevent oxidative degradation of the aniline moiety.
Caption: Step-by-step operational and disposal workflow for safe handling.
Emergency Response & Decontamination
-
Dermal Exposure: Immediately remove contaminated clothing. Wash the affected skin vigorously with copious amounts of soap and water for at least 15 minutes. Do not use solvents to clean the skin, as this will accelerate the dermal absorption of the aniline moiety. Seek immediate medical attention and monitor the patient for cyanosis (blue lips/nail beds), which indicates methemoglobinemia[1][2].
-
Spill Mitigation: Do not sweep dry powder, as this creates an inhalation hazard. Cover the spill with a damp, absorbent pad (using water or a mild surfactant). Carefully scoop the material into a highly visible, sealable hazardous waste container.
Environmental Logistics & Waste Disposal
Because of the 3,3-difluoropyrrolidine ring, this compound cannot be disposed of in standard organic waste streams.
-
Segregation: All unused compounds, reaction byproducts, and contaminated PPE must be segregated into clearly labeled Halogenated Organic Waste containers.
-
Incineration Logistics: Waste management contractors must be notified that the waste stream contains a high mass-fraction of organofluorines. The material must be destroyed via high-temperature incineration (900–1000°C) in a facility equipped with alkaline scrubbers to neutralize the resulting Hydrogen Fluoride (HF) gas generated during oxidative hydropyrolysis[6][7].
References
-
Title: Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: Sulfonamide Allergies Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Total Organofluorine (TOF) Assay Provides Estimates of Maximum Total PFAS Levels Source: ALS Global URL: [Link]
Sources
- 1. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. ccjm.org [ccjm.org]
- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 6. alsglobal.com [alsglobal.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
